(S)-Cdc7-IN-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H16ClN3O4 |
|---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
ethyl 2-(2-chloroanilino)-4-hydroxy-5-[(E)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate |
InChI |
InChI=1S/C21H16ClN3O4/c1-2-28-21(27)17-18(26)16(10-12-11-24-19-13(12)6-5-9-23-19)29-20(17)25-15-8-4-3-7-14(15)22/h3-11,25-26H,2H2,1H3/b12-10- |
InChI Key |
MNEODYFHQBZJNQ-BENRWUELSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(OC(=C1O)/C=C\2/C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cdc7 Kinase Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "(S)-Cdc7-IN-18". Therefore, this technical guide will focus on the well-established mechanism of action for the class of Cell Division Cycle 7 (Cdc7) kinase inhibitors, using data from representative and well-characterized compounds to illustrate the core principles, experimental validation, and therapeutic rationale.
Introduction to Cdc7 Kinase: A Linchpin of DNA Replication Initiation
Cell Division Cycle 7 (Cdc7) is a highly conserved serine/threonine kinase that serves as a critical regulator of eukaryotic DNA replication.[1][2] Its catalytic activity is contingent upon its association with a regulatory subunit, either Dbf4 (Dumbbell-forming factor 4) or Drf1, to form the active Dbf4-dependent kinase (DDK) complex.[3][4] The progression of cells from the G1 phase into the S phase (synthesis phase) of the cell cycle is a tightly controlled process, and Cdc7 is a key player in this transition.[5][6]
The primary and most critical function of the Cdc7-Dbf4 complex is the phosphorylation of the minichromosome maintenance (MCM) 2-7 complex.[1][5] The MCM complex is the catalytic core of the replicative helicase, which is loaded onto DNA at replication origins during the G1 phase as part of the pre-replication complex (pre-RC).[3][7] Phosphorylation of multiple MCM subunits by Cdc7 is the pivotal trigger that promotes the recruitment of other essential replication factors, such as Cdc45 and the GINS complex.[5][7] This assembly forms the active CMG (Cdc45-MCM-GINS) helicase, which unwinds the DNA duplex, thereby licensing the origin for the initiation of DNA synthesis.[1][5]
Given its indispensable role in initiating DNA replication, Cdc7 is frequently overexpressed in a multitude of human cancers, and this overexpression often correlates with poor clinical prognosis.[2][5] Cancer cells, with their high proliferation rates and compromised cell cycle checkpoints, exhibit a heightened dependency on the machinery of DNA replication, making Cdc7 an attractive and compelling target for the development of novel anticancer therapeutics.[3][6]
Core Mechanism of Action: ATP-Competitive Inhibition and S-Phase Arrest
The predominant mechanism of action for the majority of Cdc7 inhibitors developed to date is ATP-competitive inhibition.[3][8] These small molecules are designed to bind to the ATP-binding pocket of the Cdc7 kinase domain, thereby preventing the binding of ATP and the subsequent phosphotransfer to its substrates.[9]
The direct biochemical consequence of Cdc7 inhibition is the abrogation of MCM complex phosphorylation.[7][10] This failure to phosphorylate the MCM helicase prevents the recruitment of Cdc45 and GINS, stalling the formation of the active CMG helicase and ultimately blocking the initiation of DNA replication.[7][11]
The cellular outcomes of inhibiting Cdc7 are profound and differ between cancerous and normal cells, providing a potential therapeutic window.[3][6]
-
In Cancer Cells: Inhibition of Cdc7 leads to a failure to initiate DNA replication, causing replication stress as cells are unable to proceed through S-phase.[3][9] This sustained replication stress can lead to the collapse of replication forks, accumulation of DNA damage, and ultimately, the induction of apoptotic cell death.[6][11] This pro-apoptotic effect in cancer cells is often independent of p53 status.[8]
-
In Normal Cells: In contrast, normal, non-transformed cells typically respond to Cdc7 inhibition by activating cell cycle checkpoints, leading to a reversible cell cycle arrest, often in the G1 phase.[3] This protective arrest prevents them from entering a compromised S-phase, and they can resume proliferation once the inhibitor is removed.
Quantitative Data: Potency of Representative Cdc7 Inhibitors
The potency of Cdc7 inhibitors is quantified through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) in a biochemical assay measures the concentration of the inhibitor required to reduce the enzymatic activity of purified Cdc7 kinase by 50%. The cellular IC50 (or GI50, the concentration for 50% of maximal inhibition of cell proliferation) reflects the compound's ability to penetrate cells and inhibit cell growth.
Below is a summary of publicly available data for several well-characterized Cdc7 inhibitors.
| Inhibitor Name | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (µM) | Representative Cell Line | Reference(s) |
| TAK-931 | Cdc7 | <0.3 | Varies by cell line | COLO 205 | [3][7] |
| PHA-767491 | Cdc7, Cdk9 | 10 (for Cdc7) | ~3.17 (average) | Multiple | [3][8] |
| XL413 | Cdc7 | Not Specified | 2.7 | Colo-205 | [3] |
| Pyrrolidinylmethyl Derivative 10c | Cdc7 | 0.70 | Not Specified | COLO 205 | [12] |
| Dequalinium chloride | Cdc7 (non-ATP competitive) | Not Applicable | ~5-10 | OEC-M1 | [8][13] |
Signaling Pathway and Experimental Workflow Visualization
To elucidate the mechanism of action, it is crucial to visualize both the biological pathway and the experimental process for inhibitor characterization.
Caption: The Cdc7 signaling pathway in DNA replication initiation and its inhibition.
Caption: Workflow for biochemical and cell-based efficacy testing of Cdc7 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the characterization of any novel Cdc7 inhibitor. The following protocols outline key experiments.
In Vitro Cdc7/Dbf4 Biochemical Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is designed to determine the in vitro inhibitory potency (IC50) of a test compound against Cdc7.[14][15]
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex
-
Kinase substrate (e.g., PDKtide or a biotinylated MCM2 peptide)[15][16]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in Kinase Assay Buffer containing a constant, low percentage of DMSO (e.g., 1%).
-
Reaction Setup:
-
Add 2.5 µL of the serially diluted test compound or vehicle (for positive and negative controls) to the wells of the assay plate.
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and the kinase substrate.[3]
-
Add 12.5 µL of this master mix to each well.[15]
-
Add 10 µL of Kinase Assay Buffer without enzyme to the "blank" wells.[15]
-
-
Initiate Reaction: Prepare a solution of the Cdc7/Dbf4 enzyme in Kinase Assay Buffer. Add 10 µL of the diluted enzyme to each well (except the "blank") to start the reaction.[15]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[3][15]
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3]
-
Incubate at room temperature for 40-45 minutes.[15]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]
-
Incubate at room temperature for another 30-45 minutes.[15]
-
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Cell Viability Assay (MTT or Resazurin-Based)
This protocol measures the effect of a Cdc7 inhibitor on the proliferation and viability of cancer cell lines.[17][18]
Materials:
-
Cancer cell line of interest (e.g., COLO-205, PANC-1)
-
Complete cell culture medium
-
Test compound
-
96-well clear or opaque cell culture plates
-
Cell viability reagent (e.g., MTT, Resazurin, or CellTiter-Glo®)
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-only wells as a control. Incubate for a specified period (e.g., 72 hours).[18]
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17] Then, add 100 µL of solubilization solution and mix to dissolve the formazan crystals.[19]
-
For Resazurin (e.g., CellTiter-Blue®): Add the reagent directly to the wells as per the manufacturer's instructions and incubate for 1-4 hours.[20]
-
-
Data Acquisition: Measure the absorbance (570 nm for MTT) or fluorescence (560nm Ex / 590nm Em for Resazurin) using a microplate reader.[17][20]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Determine the GI50 or IC50 value using a non-linear regression model.[18]
Western Blotting for Cdc7 Target Engagement (p-MCM2)
This assay confirms that the inhibitor engages its target in cells by assessing the phosphorylation status of Cdc7's primary substrate, MCM2.[21]
Materials:
-
Cancer cell line
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Primary antibodies: anti-phospho-MCM2 (Ser53), anti-total MCM2, anti-Cdc7, and a loading control (e.g., anti-β-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a defined period (e.g., 2-24 hours). Harvest and lyse the cells in lysis buffer.[22]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MCM2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MCM2, Cdc7, and the loading control to ensure equal protein loading and to assess total protein levels.
-
Data Analysis: Quantify the band intensities. A reduction in the phospho-MCM2 signal (normalized to total MCM2 and the loading control) in compound-treated cells compared to the vehicle control indicates successful target engagement.[21]
References
- 1. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. benchchem.com [benchchem.com]
- 4. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule Articles | Smolecule [smolecule.com]
- 6. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.ca [promega.ca]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CellTiter-Blue® Cell Viability Assay Protocol [france.promega.com]
- 21. oncotarget.com [oncotarget.com]
- 22. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of a Potent and Selective Cdc7 Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of a representative potent and selective cell division cycle 7 (Cdc7) kinase inhibitor. While the specific compound "(S)-Cdc7-IN-18" is not prominently documented in publicly available scientific literature, this paper will utilize data from well-characterized Cdc7 inhibitors with similar structural motifs to illustrate the core principles and methodologies employed in this area of drug discovery.
Introduction to Cdc7 Kinase as a Therapeutic Target
Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1] In complex with its regulatory subunit, Dbf4 (or Drf1), it forms the active Dbf4-dependent kinase (DDK), which phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex. This phosphorylation is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA at replication origins and the initiation of DNA synthesis.
Given its essential role in cell proliferation, and its frequent overexpression in various cancer types, Cdc7 has emerged as an attractive target for the development of novel anticancer therapeutics.[2][3] Inhibition of Cdc7 can lead to cell cycle arrest and apoptosis, particularly in cancer cells that have a high dependency on DNA replication and may have compromised cell cycle checkpoints.
Discovery of Potent and Selective Cdc7 Inhibitors
The discovery of potent and selective Cdc7 inhibitors has been a focus of many pharmaceutical research programs. A common approach involves high-throughput screening of compound libraries followed by structure-guided drug design and medicinal chemistry optimization. The goal is to identify compounds that bind with high affinity to the ATP-binding pocket of Cdc7, thereby preventing its catalytic activity.
A notable example of a potent and selective Cdc7 inhibitor is XL413. The discovery of XL413 involved the optimization of a lead compound to improve its potency and selectivity for Cdc7. This process led to a compound that demonstrated in vitro inhibition of Cdc7-dependent cell cycle progression and in vivo tumor growth inhibition in a xenograft model.[4]
Quantitative Data for Representative Cdc7 Inhibitors
The following table summarizes the biochemical and cellular potency of several key Cdc7 inhibitors. This data is essential for comparing the efficacy of different compounds and for guiding further drug development efforts.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular Assay | Cellular Potency | Reference(s) |
| TAK-931 | Cdc7 | < 1 | MCM2 Phosphorylation Inhibition | Potent | [3] |
| XL413 | Cdc7 | 3.4 | Cell Proliferation (Colo-205) | IC50 = 2,700 nM | [4] |
| LY3143921 | Cdc7 | Not specified | Not specified | Favorable pre-clinical activity | [5] |
| PHA-767491 | Cdc7, Cdk9 | 10 (for Cdc7) | Apoptosis Induction | Potent | [1] |
| CRT'2199 | Cdc7 | 4 | Tumor Growth Inhibition | Potent, dose-dependent | [6] |
Synthesis of a Representative Cdc7 Inhibitor
The synthesis of potent kinase inhibitors often involves a multi-step process. While the specific synthesis of "this compound" is not available, a general synthetic strategy for a structurally related class of inhibitors, such as those based on an indazole core, can be outlined. The synthesis of XL413 provides a relevant example of the chemical steps involved.[4]
A plausible synthetic route for a molecule with the structural features of an indazole-nicotinamide Cdc7 inhibitor would likely involve:
-
Synthesis of the Indazole Core: Formation of the indazole ring system, often through cyclization reactions.
-
Functionalization of the Indazole: Introduction of necessary functional groups for subsequent coupling reactions.
-
Synthesis of the Chiral Side Chain: Preparation of the enantiomerically pure (S)-phenylethylamine derivative, which is crucial for stereospecific interactions with the kinase.
-
Coupling Reactions: Amide bond formation to connect the indazole core with the nicotinamide linker and the chiral side chain.
A detailed, step-by-step protocol for a key coupling reaction is provided in the experimental protocols section.
Experimental Protocols
Detailed methodologies are critical for the accurate evaluation and comparison of Cdc7 inhibitors. The following are representative protocols for key biochemical and cellular assays.
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.
-
Add the master mix to each well.
-
Prepare a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer.
-
Initiate the reaction by adding the diluted Cdc7/Dbf4 enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a luminometer.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
Objective: To determine the effect of a Cdc7 inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., COLO-205)
-
Cell culture medium and supplements
-
Test compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of proliferation inhibition relative to vehicle-treated cells and determine the IC50 value.[8]
Objective: To assess the in-cell inhibition of Cdc7 kinase activity by measuring the phosphorylation of its downstream target, MCM2.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-MCM2 and anti-total-MCM2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated MCM2 to total MCM2.[7]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for understanding the discovery and development of Cdc7 inhibitors.
References
- 1. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
(S)-Cdc7-IN-18 role in cell cycle regulation
An In-depth Technical Guide on the Role of (S)-Cdc7-IN-18 in Cell Cycle Regulation
Introduction
Cell division cycle 7 (Cdc7) kinase is a highly conserved serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in the initiation of DNA replication.[1][2][3] The activity of Cdc7 is essential for the transition from the G1 to the S phase of the cell cycle.[1][4] Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[2][5][6] The DDK complex is responsible for phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[1][2][4] This phosphorylation event is a critical step for the unwinding of DNA at replication origins and the subsequent assembly of the replication machinery.[1][3][4]
Given its crucial role in DNA replication, Cdc7 is tightly regulated to ensure the fidelity of cell division.[1] Dysregulation of Cdc7 activity has been linked to uncontrolled cell proliferation, a hallmark of cancer.[1][2] Consequently, Cdc7 has emerged as a promising target for the development of novel anticancer therapeutics.[1][4][7] this compound is a potent and selective small molecule inhibitor of Cdc7 kinase. This technical guide provides an in-depth overview of the role of this compound in cell cycle regulation, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the kinase activity of Cdc7. By binding to the ATP-binding pocket of Cdc7, the inhibitor prevents the phosphorylation of its downstream substrates, most notably the MCM complex.[1] The inhibition of MCM phosphorylation stalls the initiation of DNA replication, leading to cell cycle arrest at the G1/S boundary.[1] In cancer cells, which often have compromised cell cycle checkpoints, this arrest can trigger replication stress, DNA damage, and ultimately lead to apoptosis (programmed cell death).[2][8] Normal cells, in contrast, tend to undergo a reversible cell cycle arrest, suggesting a potential therapeutic window for Cdc7 inhibitors in cancer treatment.[4][8]
Quantitative Data for Cdc7 Inhibitors
The inhibitory potency of this compound and other representative Cdc7 inhibitors has been characterized using both biochemical and cell-based assays. The following table summarizes key quantitative data.
| Inhibitor Name | Target | Enzymatic IC50 | Cell Proliferation IC50 | Reference |
| This compound | Cdc7 | 1.29 nM | 53.62 nM (COLO205 cells) | [8] |
| TAK-931 | Cdc7 | <0.3 nM | Varies by cell line | [8] |
| Cdc7-IN-1 | Cdc7 | 0.6 nM | Not specified | [8] |
| CRT'2199 | Cdc7 | 4 nM | Not specified | [8] |
| XL413 | Cdc7 | Not specified | 416.8 µM (H69-AR cells) | [8] |
| PHA-767491 | Cdc7/Cdk9 | 10 nM | 3.14 µM (average) | [6] |
Signaling Pathway and Experimental Workflows
Cdc7 Signaling Pathway in DNA Replication Initiation
The following diagram illustrates the central role of Cdc7 in the signaling cascade that leads to the initiation of DNA replication.
Caption: Cdc7-Dbf4 (DDK) signaling pathway in the initiation of DNA replication.
Experimental Workflow: Biochemical Kinase Assay
This workflow outlines the key steps to determine the direct inhibitory effect of this compound on the enzymatic activity of Cdc7 kinase.
Caption: Workflow for a biochemical Cdc7 kinase assay.
Experimental Workflow: Cell Viability Assay
This workflow describes the process for assessing the effect of this compound on cancer cell proliferation.
Caption: Workflow for a cell viability assay.
Experimental Workflow: Flow Cytometry for Cell Cycle Analysis
This workflow details the procedure for analyzing the cell cycle distribution of cells treated with this compound.
Caption: Workflow for cell cycle analysis by flow cytometry.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
Kinase substrate (e.g., PDKtide)[9]
-
ATP[9]
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)[10]
-
White 96-well assay plates[9]
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a 1x Kinase Assay Buffer.[9]
-
Prepare serial dilutions of this compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).[9]
-
Add 2.5 µL of the diluted inhibitor or vehicle to the wells of a 96-well plate.[9]
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate.[9]
-
Add 12.5 µL of the Master Mix to each well.[9]
-
Dilute the Cdc7/Dbf4 enzyme to the desired concentration in 1x Kinase Assay Buffer.[9]
-
Initiate the kinase reaction by adding 10 µL of the diluted enzyme to each well. For "blank" wells, add 10 µL of 1x Kinase Assay Buffer without the enzyme.[9]
-
Incubate the plate at 30°C for 45-60 minutes.[11]
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent.[9][10]
-
Measure luminescence using a plate reader.[10]
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by plotting the data using a suitable software.
Cell Viability Assay (Resazurin-based)
Objective: To determine the concentration of this compound that inhibits the proliferation of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear, flat-bottom microplates[12]
-
Resazurin sodium salt solution (0.2 mg/ml in sterile PBS)[12]
-
Microplate reader capable of fluorescence or absorbance measurement
Procedure:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.[4]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.[4]
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[4]
-
Incubate the plate for 48-72 hours.[4]
-
After incubation, add 10-20 µL of the resazurin solution to each well.[12]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize resazurin to the fluorescent resorufin.[12]
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.[12]
Flow Cytometry for Cell Cycle Analysis
Objective: To quantify the distribution of cells in the G1, S, and G2/M phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Trypsin-EDTA
-
PBS
-
Ice-cold 70% ethanol[13]
-
Propidium Iodide (PI)/RNase A staining solution
Procedure:
-
Seed cells in appropriate culture dishes and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration(s) for various time points (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells once with ice-cold PBS.[14]
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.[13][14]
-
Wash the fixed cells with PBS to remove the ethanol.[15]
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.[15]
-
Analyze the stained cells using a flow cytometer, collecting the fluorescence data from at least 10,000 cells per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.[15]
Western Blotting for MCM2 Phosphorylation
Objective: To assess the phosphorylation status of MCM2, a direct substrate of Cdc7, as a pharmacodynamic marker of this compound activity.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-MCM2, anti-total-MCM2, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody[16]
-
SDS-PAGE gels, transfer apparatus, and blotting membranes (e.g., PVDF or nitrocellulose)[16]
-
Chemiluminescent substrate[17]
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.[18]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.[18]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[16][19]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.[16][19]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MCM2) overnight at 4°C.[16][19]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16][19]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe with antibodies for total MCM2 and a loading control to ensure equal protein loading.
Conclusion
This compound is a valuable chemical probe for studying the intricate mechanisms of cell cycle regulation. Its high potency and selectivity for Cdc7 kinase allow for the precise dissection of the role of this enzyme in the initiation of DNA replication. By inducing cell cycle arrest and apoptosis in cancer cells, this compound and other Cdc7 inhibitors represent a promising class of targeted therapies for the treatment of various malignancies. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the biological activity of this compound and to further explore the therapeutic potential of targeting Cdc7 in cancer.
References
- 1. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 2. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Inactivation of Cdc7 Kinase in Budding Yeast Results in a Reversible Arrest That Allows Efficient Cell Synchronization Prior to Meiotic Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ulab360.com [ulab360.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. Western Blot Protocol: Tips, Techniques & Videos | Bio-Techne [bio-techne.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
The Critical Role of Cdc7 Kinase in DNA Replication Initiation and the Therapeutic Potential of its Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cell Division Cycle 7 (Cdc7) kinase is a pivotal serine/threonine kinase that, in concert with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK) complex. This complex is indispensable for the initiation of DNA replication, a fundamental process for cellular proliferation. The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), which functions as the replicative helicase. Phosphorylation of the MCM complex by Cdc7 is a critical licensing step for the unwinding of DNA and the subsequent recruitment of the replication machinery. Given its essential role in S phase entry and progression, Cdc7 has emerged as a compelling therapeutic target, particularly in oncology. The overexpression of Cdc7 in various tumor types and the increased reliance of cancer cells on this kinase for survival present a therapeutic window for targeted inhibition. This guide provides an in-depth technical overview of the mechanism of Cdc7 in DNA replication initiation and the effects of its inhibition, using the well-characterized inhibitor PHA-767491 as a representative example due to the lack of specific public information on "(S)-Cdc7-IN-18".
The Cdc7-Dbf4 Signaling Pathway in DNA Replication Initiation
The initiation of DNA replication is a tightly regulated process to ensure genomic integrity. The Cdc7-Dbf4 kinase plays a crucial role in this process by phosphorylating the MCM helicase, which is part of the pre-replicative complex (pre-RC) assembled at replication origins during the G1 phase of the cell cycle. This phosphorylation event is a key trigger for the transition from a licensed origin to an active replication fork.
Inhibition of Cdc7 by small molecules like PHA-767491 prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication. This leads to an S-phase arrest and can subsequently trigger apoptosis, particularly in cancer cells that are often deficient in cell cycle checkpoints.
Quantitative Data on the Cdc7 Inhibitor PHA-767491
PHA-767491 is a potent, ATP-competitive inhibitor of Cdc7 kinase. Its inhibitory activity has been characterized in various biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of PHA-767491
| Kinase Target | IC50 (nM) | Reference |
| Cdc7 | 10 | [1][2][3] |
| Cdk9 | 34 | [1][3][4] |
| Cdk1 | >200 (20-fold less potent than Cdc7) | [1] |
| Cdk2 | >200 (20-fold less potent than Cdc7) | [1] |
| GSK-3β | >200 (20-fold less potent than Cdc7) | [1] |
| MAPKAP-K2 | 171 | [2] |
Table 2: Cellular Proliferation Inhibitory Activity of PHA-767491
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Average (61 human cell lines) | Various | 3.17 | [1] |
| HCC1954 | Breast Cancer | 0.64 | [4] |
| Colo-205 | Colorectal Carcinoma | 1.3 | [4] |
| U87-MG | Glioblastoma | ~2.5 | [4] |
| U251-MG | Glioblastoma | ~2.5 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Cdc7 inhibitors. The following protocols are representative of the key experiments used to characterize compounds like PHA-767491.
In Vitro Cdc7 Kinase Assay (Luminescence-Based)
This assay determines the in vitro potency of a compound by measuring the amount of ADP produced in a kinase reaction.
Objective: To determine the IC50 value of a test compound against Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
Kinase substrate (e.g., PDKtide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or vehicle control.
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, 10 µM ATP, and the kinase substrate. Add 12.5 µL of the master mix to each well.
-
Enzyme Addition: Prepare a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer.
-
Initiate Reaction: Start the reaction by adding 10 µL of the diluted Cdc7/Dbf4 enzyme to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of MCM2 Phosphorylation
This assay assesses the in-cell inhibition of Cdc7 by measuring the phosphorylation of its downstream target, MCM2.
Objective: To determine the effect of a Cdc7 inhibitor on the phosphorylation of MCM2 in cultured cells.
Materials:
-
Cancer cell line of interest
-
Cdc7 inhibitor (e.g., PHA-767491)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MCM2 (Ser53) and anti-total-MCM2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
PVDF membrane
-
SDS-PAGE equipment and reagents
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the Cdc7 inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total MCM2 to confirm equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content. An accumulation of cells in the S phase is indicative of DNA replication inhibition.
Objective: To assess the effect of a Cdc7 inhibitor on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Cdc7 inhibitor
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the Cdc7 inhibitor at a relevant concentration for various time points.
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Experimental Workflow for Cdc7 Inhibitor Characterization
A systematic approach is essential for the comprehensive evaluation of a novel Cdc7 inhibitor.
Conclusion
Cdc7 kinase is a well-validated and promising target for the development of novel anticancer therapies. Its essential role in the initiation of DNA replication provides a clear mechanism for therapeutic intervention. Potent and selective inhibitors of Cdc7, exemplified by PHA-767491, have demonstrated significant preclinical anti-tumor activity by blocking DNA synthesis, inducing S-phase arrest, and promoting apoptosis in cancer cells. The in-depth technical understanding of the Cdc7 signaling pathway and the availability of robust experimental protocols are critical for the successful discovery and development of the next generation of Cdc7 inhibitors. Continued research in this area holds the potential to deliver new and effective treatment options for a variety of malignancies.
References
(S)-Cdc7-IN-18: An In-Depth Technical Guide to its Interaction with Target Protein Cdc7
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Cdc7-IN-18 is a potent and selective inhibitor of Cell division cycle 7 (Cdc7) kinase, a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the regulation of the cell cycle.[1][2][3] Its activity is contingent on its association with a regulatory subunit, Dbf4 (Dumbbell-forming factor 4), also known as ASK (Activator of S-phase Kinase), to form the active Dbf4-dependent kinase (DDK) complex.[4][5][6] The DDK complex is a key regulator of the G1/S phase transition and is essential for the firing of DNA replication origins.[7][8] Overexpression of Cdc7 has been observed in a variety of human tumors, making it an attractive target for the development of novel anticancer therapeutics.[9] This technical guide provides a comprehensive overview of the interaction of this compound with its target protein, Cdc7, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data: Inhibitory Potency and Selectivity
This compound demonstrates high potency against its primary target, the Cdc7/Dbf4 kinase complex. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
| Compound | Target | IC50 (nM) | Cell-based Potency (IC50, nM) | Cell Line | Reference |
| This compound | Cdc7/Dbf4 | 1.29 | 53.62 | COLO205 | [2] |
| PHA-767491 | Cdc7/Cdk9 | 10 (Cdc7) | - | - | [10][11] |
| NMS-354 | Cdc7 | 3 | Submicromolar | Broad panel | [2] |
Table 1: In vitro and cell-based potency of this compound and other notable Cdc7 inhibitors. The data for this compound is derived from studies on the pyrrolopyridinone scaffold to which it belongs.[2]
A related analog within the same chemical class as this compound has shown greater than 60-fold selectivity for Cdc7 over other kinases, indicating a favorable selectivity profile.[2] However, a comprehensive kinome scan of this compound is not publicly available.
Core Signaling Pathway and Mechanism of Action
Cdc7 kinase is a critical component of the DNA replication initiation pathway. Its activation and function are tightly regulated within the cell cycle.
During the G1/S transition, Cyclin-Dependent Kinases (CDKs) activate E2F transcription factors, which in turn promote the transcription of genes required for S phase, including the Cdc7 regulatory subunit Dbf4.[12] The association of Dbf4 with the catalytic subunit Cdc7 forms the active DDK complex.[4][6] The primary and most well-characterized substrates of the DDK complex are the Minichromosome Maintenance (MCM) proteins 2-7, which are components of the pre-replicative complex (pre-RC) assembled at DNA replication origins.[4][8][13] Phosphorylation of the MCM complex by DDK is a critical step for the recruitment of other replication factors, such as Cdc45 and the GINS complex, leading to the formation of the active CMG (Cdc45-MCM-GINS) helicase.[8][14] The CMG helicase then unwinds the DNA, allowing for the initiation of DNA synthesis.[8] this compound acts as an ATP-competitive inhibitor, binding to the active site of Cdc7 and preventing the phosphorylation of its substrates, thereby blocking the initiation of DNA replication.[1][15]
Beyond the MCM complex, the DDK also phosphorylates other substrates involved in DNA replication and checkpoint control, including Claspin and the p150 subunit of Chromatin Assembly Factor 1 (CAF1).[5][16][17]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with its target protein.
In Vitro Cdc7 Kinase Assay (Radiometric)
This assay measures the enzymatic activity of Cdc7 by quantifying the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
MCM2 protein or a suitable peptide substrate
-
[γ-³²P]ATP
-
This compound
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, MCM2 substrate, and the inhibitor dilution.
-
Add the recombinant Cdc7/Dbf4 enzyme to initiate the pre-incubation.
-
Add [γ-³²P]ATP to start the kinase reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., COLO205)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Experimental Workflow Visualization
Conclusion
This compound is a highly potent inhibitor of the Cdc7 kinase, a key regulator of DNA replication initiation. Its mechanism of action involves the direct inhibition of the DDK complex, leading to a blockage of MCM protein phosphorylation and subsequent cell cycle arrest. The provided quantitative data and experimental protocols offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Cdc7 inhibitors. Further studies, particularly comprehensive kinase selectivity profiling, will be crucial to fully elucidate its specificity and potential off-target effects, paving the way for its potential clinical development as an anticancer agent.
References
- 1. Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Cdc7–Dbf4 protein kinase complex is essential for initiation of DNA replication | The EMBO Journal [link.springer.com]
- 7. The Cdc7/Dbf4 protein kinase: target of the S phase checkpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 9. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.universityofgalway.ie [research.universityofgalway.ie]
- 12. The Dbf4-Dependent Kinase | Encyclopedia MDPI [encyclopedia.pub]
- 13. Cdc7-Dbf4 phosphorylates MCM proteins via a docking site-mediated mechanism to promote S phase progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of Dbf4/Drf1-dependent kinase Cdc7 (Ddk) in DNA damage checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rupress.org [rupress.org]
- 17. The replication kinase Cdc7-Dbf4 promotes the interaction of the p150 subunit of chromatin assembly factor 1 with proliferating cell nuclear antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (S)-Cdc7-IN-18: A Potent and Selective Cdc7 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a compelling target in oncology. (S)-Cdc7-IN-18 has emerged as a potent and selective inhibitor of Cdc7, demonstrating significant potential for the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and an exploration of the Cdc7 signaling pathway are included to support further research and development efforts in this promising area.
Chemical Structure and Properties
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 2562329-13-7 | [1] |
| Molecular Formula | C₂₁H₂₅N₅O₂ | Inferred from related structures |
| Molecular Weight | 367.47 g/mol | [2] |
Biological Activity and Mechanism of Action
This compound exerts its biological effect through the potent and selective inhibition of Cdc7 kinase. The overexpression of human Cdc7 (huCdc7) can lead to the overactivation of the minichromosome maintenance complex subunit 2 (MCM2), a key marker in tumor cells, which in turn promotes aberrant cell proliferation.[1] By inhibiting Cdc7, this compound disrupts this process, highlighting its potential in cancer research.[1]
A closely related compound, Cdc7-IN-18, has demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1.29 nM against the Cdc7/DBF4 enzyme complex and an antiproliferative IC₅₀ of 53.62 nM in COLO205 cancer cells. The stereochemistry of a molecule can significantly impact its biological activity, with one enantiomer often being more potent than the other or the racemic mixture. It is therefore crucial to determine the specific activity of the (S)-enantiomer.
Table 1: Biological Activity of Cdc7-IN-18 (related compound)
| Assay | Target/Cell Line | IC₅₀ (nM) |
| Biochemical Assay | Cdc7/DBF4 | 1.29 |
| Cell Proliferation Assay | COLO205 | 53.62 |
The Cdc7 Signaling Pathway
Cdc7 kinase, in complex with its regulatory subunit Dbf4, forms the active DDK (Dbf4-dependent kinase) complex. This complex plays a pivotal role in the initiation of DNA replication during the S phase of the cell cycle. The primary substrate of DDK is the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase. Phosphorylation of the MCM complex by DDK is a critical step for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent assembly of the replication machinery.
Experimental Protocols
Biochemical Assay: Cdc7 Kinase Inhibition
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the Cdc7/Dbf4 kinase complex. A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[3][4]
Objective: To determine the IC₅₀ value of this compound against Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex
-
Kinase substrate (e.g., a synthetic peptide like PDKtide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. Ensure a constant percentage of DMSO in all wells.
-
Reaction Setup:
-
Add the diluted this compound or vehicle (DMSO control) to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate. Add this master mix to each well.
-
Prepare a solution of the Cdc7/Dbf4 enzyme in the kinase assay buffer.
-
-
Initiate Reaction: Add the diluted Cdc7/Dbf4 enzyme to each well to start the reaction. Include a "no enzyme" blank control.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
References
(S)-Cdc7-IN-18: An In-depth Technical Guide for Researchers
Compound: (S)-Cdc7-IN-18 CAS Number: 2562329-14-8
This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical characteristics of Cdc7 inhibition.
Introduction to Cdc7 Kinase
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, specifically in the initiation of DNA replication. Cdc7 forms a heterodimeric complex with its regulatory subunit, Dbf4 (also known as ASK), to become fully active.[1] This active complex, often referred to as Dbf4-dependent kinase (DDK), is essential for the transition from G1 to S phase.[2] The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative DNA helicase. Phosphorylation of MCM subunits by Cdc7 is a critical step for the initiation of DNA synthesis.[3]
Due to its vital role in cell proliferation and its frequent overexpression in various cancers, Cdc7 has emerged as a promising target for the development of novel anticancer therapies.[1] Inhibition of Cdc7 can lead to the stalling of DNA replication, accumulation of DNA damage, and ultimately, p53-independent apoptosis in cancer cells.[1]
Quantitative Data for this compound
This compound has been identified as a highly potent inhibitor of Cdc7 kinase. The following tables summarize the available quantitative data for this compound, primarily extracted from the patent WO2020239107A1.[4]
Table 1: In Vitro Biochemical Potency
| Target Enzyme | IC50 (nM) | Source |
| Cdc7/DBF4 | 1.29 | [4] |
Table 2: Cellular Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (nM) | Source |
| COLO205 | Colorectal Adenocarcinoma | 53.62 | [4][5] |
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of the Cdc7/Dbf4 complex. This inhibition prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Experimental Protocols
The following are representative protocols for the types of assays likely used to characterize this compound, based on standard methodologies for evaluating Cdc7 inhibitors. The specific details for this compound would be found in the cited patent literature.
In Vitro Cdc7/Dbf4 Kinase Assay (Luminescence-Based)
This assay determines the in vitro potency of a compound by measuring the amount of ADP produced by the kinase reaction.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
Kinase substrate (e.g., a synthetic peptide like PDKtide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these into the kinase assay buffer.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the substrate peptide.
-
Add 5 µL of the master mix to each well.
-
-
Initiate Reaction:
-
Prepare a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer.
-
Add 2.5 µL of the diluted enzyme to each well to start the reaction. For the "no enzyme" control, add 2.5 µL of kinase assay buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT-Based)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.
Materials:
-
COLO205 human colorectal adenocarcinoma cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed COLO205 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions or vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability data against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental and logical Workflows
The following diagram illustrates a general workflow for the characterization of a Cdc7 inhibitor like this compound.
Conclusion
This compound is a potent inhibitor of Cdc7 kinase with significant antiproliferative activity in a colorectal cancer cell line. Its mechanism of action, through the disruption of DNA replication initiation, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The data and protocols presented in this guide offer a foundation for researchers to explore the potential of this and other Cdc7 inhibitors in oncology.
References
(S)-Cdc7-IN-18: A Technical Overview of Preliminary In Vitro Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro data available for (S)-Cdc7-IN-18, a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to support further research and development efforts in the field of oncology.
Core Quantitative Data
The inhibitory activity of this compound has been characterized through both biochemical and cell-based assays. The following tables summarize the publicly available quantitative data for this compound and other representative Cdc7 inhibitors for comparative purposes.
Table 1: In Vitro Enzymatic and Cellular Potency of this compound
| Compound | Target | Enzymatic IC50 (nM) | Cell Proliferation IC50 (nM) | Cell Line |
| This compound | Cdc7 | 1.29 | 53.62 | COLO205 |
Table 2: Comparative In Vitro Potency of Selected Cdc7 Kinase Inhibitors
| Inhibitor Name | Target(s) | Enzymatic IC50 (nM) | Reference |
| TAK-931 | Cdc7 | <0.3 | [1] |
| Cdc7-IN-1 | Cdc7 | 0.6 | [1] |
| CRT'2199 | Cdc7 | 4 | [1] |
| XL413 | Cdc7 | Not Specified |
Experimental Protocols
This section details the methodologies for the key in vitro assays used to characterize Cdc7 inhibitors. While specific protocols for this compound are not publicly detailed, the following represents standard and widely accepted procedures for determining enzymatic potency and cellular activity.
Biochemical Kinase Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the Cdc7/Dbf4 kinase complex.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant human Cdc7/Dbf4.
Materials:
-
Recombinant human Cdc7/Dbf4 (DDK) complex
-
Kinase substrate (e.g., a peptide derived from the N-terminus of MCM2)
-
ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: To the wells of the assay plate, add the diluted inhibitor or vehicle (DMSO control).
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, the MCM2-derived peptide substrate, and ATP.
-
Enzyme Addition: Add the recombinant Cdc7/Dbf4 enzyme to the master mix.
-
Initiation of Reaction: Initiate the kinase reaction by adding the enzyme/substrate/ATP master mix to each well of the assay plate.
-
Incubation: Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and following the manufacturer's instructions. This typically involves a two-step process of stopping the kinase reaction and depleting unused ATP, followed by the conversion of ADP to ATP and a subsequent luciferase/luciferin reaction to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence in each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT-Based)
This assay assesses the effect of a Cdc7 inhibitor on the viability and growth of cancer cell lines.
Objective: To determine the IC50 of this compound on the proliferation of COLO205 human colorectal adenocarcinoma cells.
Materials:
-
COLO205 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed COLO205 cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its in vitro characterization.
References
(S)-Cdc7-IN-18: A Placeholder in the Quest for Potent and Selective Cdc7 Kinase Inhibitors for Cancer Therapy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is no publicly available scientific literature or preclinical data for a compound specifically designated as "(S)-Cdc7-IN-18". Therefore, this document will serve as an in-depth technical guide on the broader class of Cell Division Cycle 7 (Cdc7) kinase inhibitors as a promising cancer therapeutic strategy. The information presented herein is a synthesis of the current understanding of Cdc7's role in oncology and the development of inhibitors against it.
Executive Summary
Cell Division Cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it an attractive target for the development of novel anti-cancer agents.[1] Overexpressed in a wide array of human tumors, Cdc7's inhibition selectively induces apoptosis in cancer cells, which often harbor defects in cell cycle checkpoints, while sparing normal cells.[2][3] This therapeutic window has spurred the development of numerous small molecule inhibitors, some of which have entered clinical trials. This guide provides a comprehensive overview of the mechanism of action of Cdc7 inhibitors, summarizes key preclinical data for representative compounds, details generalized experimental protocols for their evaluation, and presents visual diagrams of the core signaling pathway and a typical drug discovery workflow.
The Role of Cdc7 in Cancer
Cdc7 is a serine-threonine kinase that, in complex with its regulatory subunit Dbf4 (or ASK), forms the active Dbf4-dependent kinase (DDK).[4][5] The primary function of DDK is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a key component of the pre-replication complex.[6][7] This phosphorylation is an essential step for the initiation of DNA replication during the S phase of the cell cycle.[8][9]
Cancer cells are characterized by uncontrolled proliferation, which places a high demand on their DNA replication machinery. Many cancer types exhibit elevated levels of Cdc7, and this overexpression has been linked to aggressive disease and poor prognosis.[9] The reliance of cancer cells on robust DNA replication, coupled with frequent mutations in checkpoint pathways (e.g., p53), makes them particularly vulnerable to the inhibition of Cdc7.[2][3] Inhibition of Cdc7 in these cells leads to replication stress, the stalling of replication forks, and ultimately, p53-independent apoptosis.[8][10] In contrast, normal cells with intact checkpoint mechanisms tend to undergo a reversible cell cycle arrest in response to Cdc7 inhibition, providing a basis for the selective anti-tumor activity of these inhibitors.[1]
Quantitative Data for Representative Cdc7 Inhibitors
While specific data for "this compound" is unavailable, the following table summarizes publicly available in vitro efficacy data for other well-characterized Cdc7 inhibitors to provide a comparative context.
| Compound Name | Target(s) | IC50 (Cdc7) | Cell-based Potency (GI50/IC50) | Key Findings |
| PHA-767491 | Cdc7, Cdk9 | ~10 nM | Potent anti-proliferative effects in the nanomolar range in various cancer cell lines.[11] | Dual inhibitor of Cdc7 and Cdk9; induces apoptosis in cancer cells.[11][12] |
| XL-413 (BMS-863233) | Cdc7 | <10 nM | Varies by cell line, generally in the sub-micromolar to low micromolar range.[2][11] | Potent and selective ATP-competitive inhibitor; demonstrates anti-tumor activity in xenograft models.[2] |
| TAK-931 | Cdc7 | Potent, selective inhibitor | Demonstrates broad anti-tumor efficacy in preclinical models.[13] | Currently in clinical trials for advanced solid tumors.[5] |
| Schrödinger's Picomolar Inhibitors | Cdc7 | Picomolar range | Inhibit tumor cell growth alone and in combination with other cancer treatments.[13] | Reported as highly selective and potent inhibitors.[13] |
Note: IC50 and GI50 values can vary significantly based on assay conditions and the cell lines used.
Experimental Protocols
The preclinical evaluation of a novel Cdc7 inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, mechanism of action, and anti-tumor efficacy. Below are generalized protocols for key assays.
In Vitro Kinase Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Cdc7/Dbf4 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
MCM2 peptide substrate
-
ATP (and [γ-³²P]ATP for radiometric assays)
-
Test compound
-
Kinase reaction buffer
-
96-well plates
-
Detection reagents (e.g., phosphocellulose filter mats for radiometric assays, or antibody-based detection for non-radiometric assays)
-
Scintillation counter or plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the Cdc7/Dbf4 enzyme, the MCM2 substrate, and the test compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[14]
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate.[14]
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (Cell-based Assay)
Objective: To determine the effect of a Cdc7 inhibitor on the growth and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., colon, breast, lung cancer lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based reagent like CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).[15]
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to a vehicle control and determine the GI50 or IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The role of Cdc7 in DNA replication initiation and the consequences of its inhibition in cancer cells.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the preclinical discovery and evaluation of a novel Cdc7 inhibitor.
Conclusion
Cdc7 kinase remains a compelling and validated target for cancer therapy. The development of potent and selective inhibitors has shown significant promise in preclinical models and early clinical trials. While the specific compound "this compound" is not documented in the public domain, the broader class of Cdc7 inhibitors represents a vibrant area of research and development. Future efforts will likely focus on optimizing the selectivity and pharmacokinetic properties of these inhibitors, as well as exploring their potential in combination with other anti-cancer agents to overcome resistance and improve patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Small-molecule Articles | Smolecule [smolecule.com]
- 8. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. s203.q4cdn.com [s203.q4cdn.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (S)-Cdc7-IN-18 In Vitro Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cell Division Cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and maintaining genomic stability.[1] It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), and this complex, often referred to as Dbf4-dependent kinase (DDK), is essential for the G1/S transition of the cell cycle.[1][2][3] The primary substrate of the Cdc7-Dbf4 complex is the minichromosome maintenance (MCM) protein complex (MCM2-7).[4][5] Phosphorylation of the MCM complex by Cdc7 is a critical step for the unwinding of DNA and the initiation of DNA synthesis.[4][5] Due to its vital role in cell proliferation, Cdc7 has emerged as a promising therapeutic target in oncology.[1][6] Inhibition of Cdc7 can lead to replication stress, cell cycle arrest, and ultimately apoptosis in cancer cells, which often exhibit a higher dependency on this kinase.[1][6] (S)-Cdc7-IN-18 is a potent and selective inhibitor of Cdc7 kinase. This document provides detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
The inhibitory activity of Cdc7 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro potency of several known Cdc7 inhibitors, providing a reference for the expected potency of this compound.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| PHA-767491 | Kinase Assay | Cdc7 | 10 | [7] |
| Compound 3 (pyrrolopyridinone) | Kinase Assay | Cdc7 | 2 | [7] |
| Compound 6 (indazolylpyrimidin-2(1H)-one) | Kinase Assay | Cdc7 | 5 | [7] |
| CRT'2199 | Kinase Assay | Cdc7 | 4 | [7] |
| XL413 | Cell Viability | H69-AR (Chemo-resistant SCLC) | 416,800 | [8] |
| XL413 | Cell Viability | H446-DDP (Chemo-resistant SCLC) | 681,300 | [8] |
SCLC: Small-cell lung cancer
Experimental Protocols
Two common methods for determining the in vitro potency of Cdc7 inhibitors are the radiolabel-based filter binding assay and the luminescence-based ADP detection assay.[4]
Radiolabel-Based [γ-³²P]ATP Filter Binding Assay
This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate, such as the MCM2 protein.[4][9]
Materials:
-
Recombinant human Cdc7/Dbf4 complex[7]
-
MCM2 peptide substrate[7]
-
Kinase assay buffer (40 mM HEPES-KOH pH 7.6, 0.5 mM EDTA, 0.5 mM EGTA, 1 mM glycerophosphate, 1 mM NaF, 2 mM DTT, 2–8 mM MgOAc)[7][9]
-
This compound dissolved in DMSO
-
96-well reaction plates[4]
-
Phosphocellulose filter plates[4]
-
Wash buffer (e.g., 75 mM phosphoric acid)[4]
-
Stop solution (e.g., 30% acetic acid or 75 mM phosphoric acid)[4]
-
Scintillation cocktail[4]
-
Microplate scintillation counter[4]
Procedure:
-
Prepare serial dilutions of this compound in DMSO.[4]
-
In a 96-well plate, add the diluted inhibitor to the reaction wells. Include positive controls (no inhibitor) and negative controls (no enzyme).[4]
-
Prepare a master mix containing the kinase reaction buffer, MCM2 substrate, and MgOAc.
-
Add the recombinant Cdc7/Dbf4 enzyme to the master mix.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.[4]
-
Incubate the plate at 30°C for 60 minutes.[9]
-
Stop the reaction by adding the stop solution.[4]
-
Transfer the reaction mixture to a phosphocellulose filter plate.[4]
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Luminescence-Based ADP-Glo™ Kinase Assay
This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[10]
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
MCM2 peptide substrate
-
Kinase Assay Buffer
-
ATP solution
-
This compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)[10][11]
-
White 96-well or 384-well plates[11]
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer with a constant percentage of DMSO (e.g., 1%).[11]
-
Add 1 µl of the inhibitor dilutions to the wells of a 384-well plate. For controls, add 1 µl of 5% DMSO.[10]
-
Add 2 µl of recombinant Cdc7/Dbf4 enzyme to each well.[10]
-
Prepare a substrate/ATP mix and add 2 µl to each well to initiate the reaction.[10]
-
Incubate the plate at room temperature for 60 minutes.[10]
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate at room temperature for 40 minutes.[10]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate at room temperature for 30 minutes.[10]
-
Measure the luminescence in each well using a luminometer.[10]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: Cdc7 kinase pathway in DNA replication initiation and the point of inhibition by this compound.
Experimental Workflow
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 4. benchchem.com [benchchem.com]
- 5. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 6. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.ca [promega.ca]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for (S)-Cdc7-IN-18 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell Division Cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication and is a critical regulator of the S phase of the cell cycle.[1] In partnership with its regulatory subunit Dbf4, it forms the active Dbf4-dependent kinase (DDK) complex. The DDK complex phosphorylates the minichromosome maintenance (MCM) protein complex, a key component of the DNA replication machinery, which is an essential step for the unwinding of DNA and the initiation of replication.[2]
Given its crucial role in cell proliferation, Cdc7 has emerged as a promising therapeutic target in oncology. Inhibition of Cdc7 can lead to the stalling of replication forks, accumulation of DNA damage, and ultimately induce p53-independent apoptosis in cancer cells.[2][3] Normal cells, in contrast, tend to undergo a reversible cell cycle arrest, suggesting a potential therapeutic window for Cdc7 inhibitors.[4] (S)-Cdc7-IN-18 is a potent and selective inhibitor of Cdc7 kinase. This document provides detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Cdc7 kinase. By binding to the ATP-binding pocket of Cdc7, it prevents the phosphorylation of its downstream substrates, most notably the MCM2 subunit of the MCM complex.[2] The phosphorylation of MCM2 is a prerequisite for the recruitment of other essential replication factors, such as Cdc45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase. The inhibition of this crucial step blocks the initiation of DNA replication, leading to S-phase arrest and subsequent cell death in rapidly proliferating cancer cells.[3]
Data Presentation
The antiproliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the available quantitative data for this compound. Researchers are encouraged to determine the IC50 values in their specific cell lines of interest using the protocols provided below.
| Compound | Target | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| This compound | Cdc7 | 2 | Not specified | Not specified |
| This compound | Cdc7 | Not specified | Submicromolar | Various tumor lines[2] |
Note: The "submicromolar" activity in various tumor lines is mentioned in the literature, but specific cell line data is limited. The following protocols are provided to enable researchers to generate comprehensive datasets for their cell lines of interest.
Experimental Protocols
Cell Viability Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a tetrazolium-based (MTT or WST) or ATP-based (CellTiter-Glo) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay period.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines of interest
-
6-well cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach and reach approximately 60-70% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) and a vehicle control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and pellet them by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
While vortexing gently, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase is expected following treatment with a Cdc7 inhibitor.
-
Western Blot Analysis of MCM2 Phosphorylation
This protocol is to determine the effect of this compound on the phosphorylation of the Cdc7 substrate, MCM2.
Materials:
-
Cancer cell lines of interest
-
6-well cell culture plates or larger flasks
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (e.g., Ser40/41 or Ser53), anti-total MCM2, and anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the data, the membrane can be stripped and re-probed for total MCM2 and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-MCM2 signal to the total MCM2 signal and then to the loading control to determine the relative change in phosphorylation.
-
Mandatory Visualization
Caption: Cdc7 signaling pathway and inhibition by this compound.
Caption: Experimental workflows for cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Cdc7-IN-18 in the COLO205 Cell Line
For research use only.
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[1] It is often overexpressed in various cancers, including colorectal cancer, making it a promising target for cancer therapy.[2][3] (S)-Cdc7-IN-18, also known as XL413 and BMS-863233, is a potent and selective inhibitor of Cdc7 kinase.[4][5][6] Inhibition of Cdc7 leads to cell cycle arrest and apoptosis in cancer cells.[7][8]
The COLO205 cell line, derived from a human Dukes' type D colorectal adenocarcinoma, is a widely used model for studying colorectal cancer. These application notes provide detailed protocols for utilizing this compound to study its effects on the COLO205 cell line, including its impact on cell viability, the cell cycle, and key signaling pathways.
Mechanism of Action
This compound is an orally bioavailable inhibitor of Cdc7 kinase.[4][9] By binding to and inhibiting Cdc7, it disrupts the initiation of DNA replication, leading to an accumulation of cells in the S-phase of the cell cycle, induction of DNA damage, and ultimately, apoptosis in cancer cells that are highly dependent on Cdc7 for proliferation.[7][8] In the COLO205 cell line, inhibition of Cdc7 by the analogous inhibitor XL413 has been shown to effectively inhibit the phosphorylation of Minichromosome Maintenance Complex Component 2 (Mcm2), a key substrate of Cdc7, and suppress tumor growth in vivo.[5][7]
Data Presentation
Quantitative Analysis of this compound (XL413) in COLO205 Cells
| Parameter | Value | Reference |
| Cell Proliferation IC50 | 2.69 µM | [5] |
| Effect on Mcm2 Phosphorylation | Effective Inhibition | [5] |
| In Vivo Antitumor Efficacy | Significant Tumor Growth Inhibition in Xenograft Model | [4][7] |
Mandatory Visualizations
Experimental Protocols
COLO205 Cell Culture
Materials:
-
COLO205 cell line (ATCC® CCL-222™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Culture COLO205 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
COLO205 cells grow as a mixture of adherent and suspension cells.
-
For subculturing, gently aspirate the medium containing floating cells and collect them by centrifugation (125 x g for 5-7 minutes).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA solution.
-
Combine the collected floating and detached cells, centrifuge, and resuspend in fresh complete medium for replating.
Cell Viability Assay (MTT Assay)
Materials:
-
COLO205 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed COLO205 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
COLO205 cells
-
Complete growth medium
-
This compound
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
Seed COLO205 cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
Materials:
-
COLO205 cells
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
PBS
Protocol:
-
Seed COLO205 cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour to determine the percentage of apoptotic cells.[10]
Western Blot Analysis
Materials:
-
COLO205 cells
-
Complete growth medium
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Mcm2 (Ser53), anti-Mcm2, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Treat COLO205 cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
References
- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA Replication before it Starts: Cdc7 as a Therapeutic Target in p53-Mutant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChemGood [chemgood.com]
- 7. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Apoptosis Induction in Primary Human Colorectal Cancer Cell Lines and Retarded Tumor Growth in SCID Mice by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Replication Stress with (S)-Cdc7-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell Division Cycle 7 (CDC7) kinase is a critical serine-threonine kinase that plays a fundamental role in the initiation of DNA replication.[1] In partnership with its regulatory subunit Dbf4, it forms the active DDK complex, which phosphorylates the minichromosome maintenance (MCM) complex, a key step for the firing of replication origins and progression into S phase.[2][3][4] Dysregulation of CDC7 activity is a common feature in various cancers, making it a compelling target for therapeutic intervention.[5][6]
(S)-Cdc7-IN-18 is a potent and highly effective inhibitor of the CDC7 enzyme.[7][8] By targeting CDC7, this compound blocks the initiation of DNA replication, leading to replication stress, cell cycle arrest, and in many cancer cells, apoptosis.[2] This makes it a valuable tool for studying the cellular responses to replication stress and for exploring novel anti-cancer therapeutic strategies. These application notes provide detailed protocols for utilizing this compound to induce and study replication stress in cancer cell lines.
Quantitative Data
The following tables summarize the biochemical and cellular potency of this compound and the expected outcomes on cell cycle and DNA replication dynamics based on its mechanism of action.
Table 1: Biochemical and Antiproliferative Potency of this compound
| Parameter | Value | Cell Line | Reference |
| Enzymatic IC50 (Cdc7/DBF4) | 1.29 nM | - | [7][8] |
| Antiproliferative IC50 | 53.62 nM | COLO205 | [7][8] |
Table 2: Expected Effects of this compound on Cell Cycle and DNA Replication
| Parameter | Expected Outcome | Method |
| Cell Cycle Progression | S-G2 phase arrest | Flow Cytometry |
| Replication Origin Firing | Decreased | DNA Fiber Analysis |
| Replication Fork Speed | Minimal to no change | DNA Fiber Analysis |
| DNA Damage Markers (γH2AX, p-Chk1) | Increased | Western Blot, Immunofluorescence |
Signaling Pathways and Experimental Workflows
Cdc7 Signaling in DNA Replication Initiation
Caption: this compound inhibits the DDK complex, preventing MCM phosphorylation and replication initiation.
Cellular Response to Cdc7 Inhibition and Replication Stress
Caption: Inhibition of Cdc7 by this compound induces a replication stress response pathway.
Experimental Protocols
Note: As specific data for this compound is limited, the following protocols are based on established methods for other well-characterized Cdc7 inhibitors. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.
Cell Proliferation Assay
Objective: To determine the antiproliferative IC50 of this compound.
Materials:
-
Cancer cell line of interest (e.g., COLO205)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Replace the medium with the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate for 72-96 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at a concentration around its IC50 or at various concentrations for a desired time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
Western Blotting for Replication Stress Markers
Objective: To detect the induction of DNA damage and checkpoint activation by monitoring γH2AX and p-Chk1 levels.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-γH2AX (Ser139), anti-p-Chk1 (Ser345), anti-Chk1, anti-H2AX, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound as described for cell cycle analysis.
-
Lyse the cells in RIPA buffer, and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[10]
DNA Fiber Analysis
Objective: To visualize and quantify the effects of this compound on replication origin firing and fork progression.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)
-
Spreading/Lysis buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Microscope slides
-
Fixative (3:1 Methanol:Acetic acid)
-
2.5 M HCl
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Primary antibodies: Rat anti-BrdU (for CldU), Mouse anti-BrdU (for IdU)
-
Fluorescently-labeled secondary antibodies (e.g., anti-rat Alexa Fluor 555, anti-mouse Alexa Fluor 488)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or in small dishes.
-
Pre-treat cells with this compound or vehicle for a specified time (e.g., 1-4 hours).
-
Pulse-label the cells sequentially with CldU (e.g., 25 µM for 20-30 min) and then with IdU (e.g., 250 µM for 20-30 min), with or without the continued presence of the inhibitor.
-
Harvest a small number of cells (e.g., 1-5 x 10^5).
-
Lyse the cells by mixing a small drop of cell suspension with spreading/lysis buffer on a microscope slide.
-
Tilt the slide to allow the DNA to spread.
-
Air-dry and fix the DNA fibers with methanol:acetic acid.
-
Denature the DNA with 2.5 M HCl.
-
Block and perform immunofluorescence staining for CldU and IdU.
-
Acquire images using a fluorescence microscope and analyze the lengths of the labeled tracks using image analysis software (e.g., ImageJ).[11]
DNA Fiber Analysis Experimental Workflow
Caption: A stepwise workflow for performing DNA fiber analysis to study replication dynamics.
References
- 1. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 2. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cdc7-IN-18 (TMO-T61436-100mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Cdc7-IN-18 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-Cdc7-IN-18, a representative inhibitor of Cell Division Cycle 7 (Cdc7) kinase, in high-throughput screening (HTS) for anticancer drug discovery. The protocols detailed below are based on established methodologies for characterizing Cdc7 inhibitors.
Introduction to Cdc7 Kinase as a Therapeutic Target
Cell Division Cycle 7 (Cdc7) is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2][3][4] It is essential for the G1/S phase transition in the cell cycle.[5] Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[1][6] This complex phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is a crucial step for the initiation of DNA replication at replication origins.[1][4][5][6][7][8]
Given that uncontrolled cell proliferation is a hallmark of cancer, and that cancer cells are often under replicative stress, they exhibit a heightened dependency on the mechanisms that control DNA replication.[2][6] This makes Cdc7 an attractive target for cancer therapy.[2][4][9] Inhibition of Cdc7 can lead to the stalling of replication forks, induction of DNA damage, and ultimately, p53-independent apoptosis in cancer cells, while having minimal effects on normal, non-proliferating cells.[2][9] Several small molecule inhibitors of Cdc7 have been developed and have shown anti-proliferative effects in various cancer cell lines and in vivo models.[2][9]
High-Throughput Screening for Cdc7 Inhibitors
High-throughput screening (HTS) plays a crucial role in the discovery of novel Cdc7 inhibitors. Both biochemical and cell-based assays are employed to identify and characterize compounds that modulate Cdc7 activity. These assays are designed to be robust, reproducible, and scalable for screening large compound libraries.
Quantitative Data for Representative Cdc7 Inhibitors
While specific data for "this compound" is not publicly available, the following table summarizes the inhibitory potency of several well-characterized Cdc7 inhibitors, which can be used as benchmarks in HTS campaigns.
| Compound Name | Assay Type | Target/Cell Line | IC50 | Reference |
| PHA-767491 | Kinase Assay | Cdc7 | 10 nM | [10] |
| XL413 | Cell Viability | H69-AR (Chemo-resistant SCLC) | 416.8 µM | [10][11] |
| XL413 | Cell Viability | H446-DDP (Chemo-resistant SCLC) | 681.3 µM | [10] |
| TAK-931 | Cell Proliferation | COLO 205 | Potent (not specified) | [12] |
| Compound 3 (pyrrolopyridinone) | Kinase Assay | Cdc7 | 2 nM | [10] |
| Compound 6 (indazolylpyrimidin-2(1H)-one) | Kinase Assay | Cdc7 | 5 nM | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Cdc7 Signaling Pathway in DNA Replication Initiation
The following diagram illustrates the central role of Cdc7 in initiating DNA replication and the impact of its inhibition.
Caption: Role of Cdc7 in initiating DNA replication and the impact of its inhibition.
Experimental Workflow for Assessing Cdc7 Inhibitor Activity
The following diagram outlines a typical workflow for evaluating the cellular effects of a Cdc7 inhibitor in a high-throughput screening setting.
Caption: A standard experimental workflow to characterize a Cdc7 inhibitor.
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of Cdc7 kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Cdc7/Dbf4 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex
-
Kinase substrate (e.g., MCM2 peptide)
-
ATP (and [γ-³²P]ATP for radiometric detection or cold ATP for luminescence-based assays)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup:
-
In a multi-well plate, add the test compound to the appropriate wells.
-
Add the recombinant Cdc7/Dbf4 kinase and the MCM2 substrate to the kinase reaction buffer.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP.[13]
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[13]
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).[13]
-
Quantify Phosphorylation:
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
Cell-Based Proliferation Assay
This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.
Objective: To determine the half-maximal growth inhibition concentration (GI50) or IC50 of a test compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., COLO-205, HCT116)[13]
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).[13]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.[13]
-
Incubation: Incubate for the recommended time to allow for signal development.[13]
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.
Target Engagement Assay (Phospho-MCM2 Western Blot)
This assay confirms that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation of a known Cdc7 substrate.
Objective: To assess the inhibition of Cdc7 kinase activity in cells by measuring the phosphorylation level of MCM2.
Materials:
-
Cancer cell lines
-
Test compound (e.g., this compound)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-MCM2 (a specific site phosphorylated by Cdc7) and anti-total-MCM2 or a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.[12]
-
Protein Quantification: Determine the protein concentration of each lysate.[12]
-
Western Blotting:
-
Analysis: Quantify the band intensities and normalize the phospho-MCM2 signal to the total MCM2 or loading control signal to determine the extent of target inhibition.
Conclusion
This compound and other Cdc7 inhibitors represent a promising class of targeted anticancer agents. The successful application of high-throughput screening, utilizing a combination of biochemical and cell-based assays, is essential for the discovery and development of potent and selective Cdc7 inhibitors. The protocols and data presented here provide a framework for researchers to design and execute effective screening campaigns to identify novel drug candidates targeting the Cdc7 kinase.
References
- 1. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. 3D Pharmacophore Model-Assisted Discovery of Novel CDC7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 6. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Potent and Selective Cdc7 Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1] In conjunction with its regulatory subunit, Dbf4 (also known as ASK), it forms the active Dbf4-dependent kinase (DDK) complex.[2] The DDK complex is essential for the firing of replication origins by phosphorylating multiple subunits of the minichromosome maintenance (MCM) 2-7 complex.[2] Given its critical role in cell cycle progression, Cdc7 has emerged as a promising target for cancer therapy, as many cancer cells exhibit a heightened dependency on this kinase for their proliferation.[1]
This document provides detailed application notes and protocols for the experimental use of potent and selective Cdc7 inhibitors. As information regarding a specific compound designated "(S)-Cdc7-IN-18" is not available in the scientific literature, this guide utilizes data and methodologies from well-characterized and frequently cited Cdc7 inhibitors, such as PHA-767491 , XL413 , and TAK-931 , to serve as a comprehensive resource for researchers in this field.
Data Presentation: Efficacy of Representative Cdc7 Inhibitors
The following tables summarize the in vitro and in vivo activities of several well-characterized Cdc7 inhibitors to provide a comparative reference for experimental design.
Table 1: In Vitro Potency of Representative Cdc7 Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| PHA-767491 | Kinase Assay | Cdc7 | 10 nM | [3][4] |
| Kinase Assay | Cdk9 | 34 nM | [3][4] | |
| Cell Viability | Colo-205 | 1.3 µM | [4][5] | |
| Cell Viability | HCC1954 | 0.64 µM | [4][5] | |
| Cell Viability | U87-MG & U251-MG | ~2.5 µM | [4][6] | |
| XL413 | Kinase Assay | Cdc7 | 3.4 nM | [7][8] |
| Kinase Assay | CK2 | 215 nM | [7][9] | |
| Kinase Assay | PIM1 | 42 nM | [7][9] | |
| pMCM Phosphorylation | Cellular Assay | 118 nM | [7][10] | |
| Cell Viability | Colo-205 | 2.14 µM | [7][10] | |
| Cell Viability | H69-AR (SCLC) | 416.8 µM | [11] | |
| Cell Viability | H446-DDP (SCLC) | 681.3 µM | [11] | |
| TAK-931 | Cell Proliferation | Various Cancer Cell Lines | Dose-dependent | [9] |
Table 2: In Vivo Dosage and Administration of Representative Cdc7 Inhibitors
| Inhibitor | Model | Dosage | Administration Route | Study Details | Reference |
| Compound #3 * | A2780 Xenograft | 60 mg/kg | Oral (twice daily) | Administered for 10 days. | [1] |
| DMBA-induced Rat Mammary Carcinoma | 20 mg/kg | Not specified | [1] | ||
| NMS-354 | Various Xenograft Models | 20 mg/kg | Oral (singly) | Resulted in >80% tumor growth inhibition. | [1] |
| XL413 | Colo-205 Xenograft | 100 mg/kg | Oral | Caused significant tumor growth regression. | [9][12] |
| Huh7 & MHCC97H Xenografts | Not specified | Not specified | Used in combination studies. | [13] | |
| TAK-931 | Human Clinical Trial (Phase I) | 30-60 mg | Oral (once daily) | 14 days on, 7 days off in a 21-day cycle. | [14][15] |
| Human Clinical Trial (Phase II recommended) | 50 mg | Oral (once daily) | 14 days on, 7 days off in a 21-day cycle. | [15][16][17] |
Note: Compound #3 is a pyrrolopyridinone derivative from which other potent Cdc7 inhibitors were developed.[1]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the Cdc7 signaling pathway and a general experimental workflow for the evaluation of Cdc7 inhibitors.
Caption: Cdc7 signaling pathway in DNA replication initiation and its inhibition.
Caption: General experimental workflow for preclinical evaluation of a Cdc7 inhibitor.
Experimental Protocols
Herein are detailed protocols for key experiments to characterize a potent and selective Cdc7 inhibitor.
Protocol 1: In Vitro Cdc7 Kinase Assay (IC50 Determination)
This protocol describes a method to determine the 50% inhibitory concentration (IC50) of a test compound against the Cdc7/Dbf4 kinase complex. This assay typically measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Recombinant human Cdc7/Dbf4 (DDK) complex
-
Substrate (e.g., MCM2-4-6-7 complex or a synthetic peptide like PDKtide)[18][19]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 40-50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.02% BSA)[12][19]
-
Test inhibitor dissolved in DMSO
-
ATP solution
-
96-well reaction plates
-
Phosphocellulose filter plates
-
Stop solution (e.g., 75 mM phosphoric acid)[20]
-
Wash buffer (e.g., 75 mM phosphoric acid)[20]
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.[18]
-
In a 96-well plate, add the diluted test inhibitor to the reaction wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Prepare a master mix containing the kinase reaction buffer, substrate, and unlabeled ATP.
-
Add the recombinant Cdc7/Dbf4 enzyme to the master mix.
-
Initiate the kinase reaction by adding the enzyme/substrate master mix containing [γ-³²P]ATP to each well.[20]
-
Incubate the plate at 30°C for 45-60 minutes.[19]
-
Stop the reaction by adding the stop solution.[20]
-
Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the phosphorylated substrate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression model.
Protocol 2: Cell-Based Proliferation/Viability Assay (GI50/IC50 Determination)
This protocol outlines a method to assess the effect of a Cdc7 inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., Colo-205, HCC1954)
-
Complete cell culture medium and supplements
-
Test inhibitor dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test inhibitor in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle-treated control wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI50 (50% growth inhibition) or IC50 value using a non-linear regression model.
Protocol 3: Human Tumor Xenograft Efficacy Study
This protocol provides a general framework for evaluating the in vivo anti-tumor activity of a Cdc7 inhibitor using a human tumor xenograft model in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Human cancer cell line for implantation (e.g., Colo-205)
-
Test inhibitor
-
Vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Dosing equipment (e.g., gavage needles for oral administration)
-
Digital calipers
-
Anesthetics and euthanasia supplies
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of the desired human cancer cells (e.g., 5 x 10⁶ cells in 0.1 mL) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³ (calculated as (Length x Width²)/2), randomize the mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Treatment Groups:
-
Drug Administration: Prepare fresh dosing formulations of the test inhibitor daily. Administer the treatments for a defined period (e.g., 21 days).
-
Monitoring and Endpoints:
-
Tumor Volume: Measure tumor volume 2-3 times per week. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Body Weight: Record the body weight of each mouse 2-3 times per week as a measure of general toxicity.
-
Clinical Observations: Perform daily observations for any signs of distress or adverse effects.
-
-
Study Termination: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment cycle.
-
Pharmacodynamic (PD) Analysis (Optional): At the end of the study, or in a separate satellite group of animals, collect tumor tissues at a specified time point after the final dose (e.g., 4 hours). Tissues can be fixed for immunohistochemistry (to assess biomarkers like phospho-MCM2) or snap-frozen for Western blot analysis.
Conclusion
The inhibition of Cdc7 kinase represents a promising strategy in oncology. The protocols and data presented in this guide, based on well-characterized inhibitors, provide a robust framework for the preclinical evaluation of novel Cdc7 inhibitors. A thorough characterization of both biochemical and cellular activities, along with well-designed in vivo efficacy and tolerability studies, is essential for the successful development of these targeted agents. Careful consideration of the experimental model, dosage, and administration schedule is critical for obtaining reproducible and translatable results.
References
- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PHA-767491 | GSK-3 | cholecystokinin | CDK | TargetMol [targetmol.com]
- 6. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
(S)-Cdc7-IN-18: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and experimental use of (S)-Cdc7-IN-18, a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase. These guidelines are intended to ensure the safety of laboratory personnel and the integrity of experimental results.
Safety and Handling Procedures
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling similar chemical compounds in a research setting.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled as a potentially hazardous substance. The toxicological properties have not been fully investigated.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
-
-
Respiratory Protection: If working with the solid form and there is a risk of dust generation, use a certified respirator. Work in a well-ventilated area, preferably a chemical fume hood.
2. Storage and Stability
Proper storage is crucial to maintain the stability and activity of this compound.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to store it at -20°C.
-
Stability: Avoid repeated freeze-thaw cycles. Aliquot the compound into smaller, single-use vials if necessary.
3. Spill and Exposure Procedures
In the event of a spill or exposure, follow these guidelines:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent material and dispose of it as chemical waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
4. Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
Quantitative Data Summary
The following table summarizes key quantitative data for representative Cdc7 inhibitors. While specific data for this compound is limited in publicly available literature, these values provide a reference for expected potency.
| Parameter | Representative Value (for various Cdc7 inhibitors) | Reference |
| IC₅₀ (in vitro kinase assay) | 1 - 100 nM | [1][2] |
| Cellular IC₅₀ (e.g., in cancer cell lines) | 0.1 - 10 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving Cdc7 inhibitors are provided below. These protocols can be adapted for use with this compound.
1. In Vitro Cdc7 Kinase Assay
This assay determines the inhibitory activity of this compound against the Cdc7 kinase. A common method is a luminescence-based assay that measures ADP production.[4][5]
-
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
Kinase substrate (e.g., a peptide derived from the MCM2 protein)
-
ATP
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a multi-well plate, add the kinase, substrate, and this compound dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[4]
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[4]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable data analysis software.
-
2. Cell Proliferation (Viability) Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).[3]
-
Incubate the plate for a specified duration (e.g., 72 hours).[3]
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Visualizations
Cdc7 Signaling Pathway in DNA Replication Initiation
The following diagram illustrates the central role of Cdc7 kinase in the initiation of DNA replication.
Caption: Role of Cdc7 in the initiation of DNA replication.
Experimental Workflow for this compound Characterization
This diagram outlines a typical workflow for evaluating the activity of a Cdc7 inhibitor.
References
(S)-Cdc7-IN-18 supplier and datasheet information
An in-depth guide to (S)-Cdc7-IN-18, a potent inhibitor of Cell Division Cycle 7 (CDC7) kinase, for researchers and drug development professionals. This document provides comprehensive details on its mechanism of action, applications in cancer research, and detailed protocols for its use in laboratory settings.
Supplier Information
This compound is available from several suppliers for research purposes. Key suppliers include:
-
MedChemExpress
-
Hölzel-Diagnostika
-
TargetMol
-
Gentaur
Note: This product is intended for research use only and is not for human, veterinary, or therapeutic use.[1]
Datasheet and Physicochemical Properties
This compound, also identified as compound 1-2 in patent WO2020239107A1, is a highly effective and specific inhibitor of the CDC7 enzyme.[2][3]
| Property | Value | Reference |
| Target | CDC7/DBF4 Kinase | [1][3][4] |
| IC50 (Enzymatic) | 1.29 nM (against Cdc7/DBF4) | [1][3][4] |
| IC50 (Cell-based) | 53.62 nM (in COLO205 cells) | [1][3][4] |
| Molecular Weight | 367.47 g/mol | [1] |
| CAS Number | 2562329-14-8 | [1] |
| Storage Conditions | Recommended storage at -20°C. | [1] |
Application Notes
Introduction
Cell Division Cycle 7 (CDC7) is a highly conserved serine/threonine kinase that is a critical regulator of the cell cycle, specifically in the initiation of DNA replication.[5][6] It forms an active complex with its regulatory subunit, Dbf4 (in humans, also known as ASK), creating the Dbf4-dependent kinase (DDK).[7][8] The DDK complex is essential for the transition from the G1 to the S phase of the cell cycle.[9][10]
Mechanism of Action
The primary function of the CDC7-Dbf4 (DDK) complex is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7).[9][11][12] The MCM complex is the catalytic core of the replicative helicase, which is responsible for unwinding double-stranded DNA at replication origins. Phosphorylation by DDK is a crucial trigger that activates the MCM helicase, allowing the DNA replication machinery to assemble and initiate DNA synthesis.[6][7][9]
This compound acts as a potent ATP-competitive inhibitor of CDC7 kinase. By binding to the kinase's ATP pocket, it blocks the phosphorylation of the MCM complex. This inhibition prevents the initiation of DNA replication, causing cells to arrest in the S phase.[7][9] In cancer cells, which are characterized by rapid and uncontrolled proliferation and often exhibit dysregulated cell cycle checkpoints, this replication stress can lead to mitotic failure and programmed cell death (apoptosis).[7][9]
Therapeutic Potential
The expression of CDC7 is often upregulated in a wide range of human cancers, and its overexpression can be correlated with poor clinical outcomes.[2][10] This makes CDC7 an attractive target for anticancer therapies.[10] By selectively targeting the DNA replication machinery that is highly active in cancer cells, CDC7 inhibitors like this compound can induce apoptosis in tumor cells while potentially having a less severe effect on normal, healthy cells.[9][10] Research has shown that inhibiting CDC7 can sensitize cancer cells to DNA-damaging chemotherapy agents, suggesting a promising role in combination therapies.[13]
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is crucial to optimize concentrations and incubation times for your specific cell line and experimental conditions.
Protocol 1: In Vitro Kinase Assay
This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of the Cdc7/Dbf4 complex.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
MCM2 peptide substrate
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper
-
Microplate reader or scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor, the Cdc7/Dbf4 enzyme, and the MCM2 substrate.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect:
-
For ADP-Glo™: Add ADP-Glo™ reagent to stop the reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence.
-
For Radiometric Assay: Spot the reaction mixture onto P81 paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper using a scintillation counter.
-
-
Data Analysis: Plot the percentage of kinase activity against the log concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability/Antiproliferation Assay (MTT/MTS Assay)
This protocol measures the effect of this compound on the proliferation of a cancer cell line to determine its cellular IC50.[10]
Materials:
-
Cancer cell line of interest (e.g., COLO205)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 72 hours (or a desired time period) in a standard cell culture incubator (37°C, 5% CO2).
-
Viability Measurement:
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours. MTS produces a soluble formazan product, while MTT produces an insoluble one.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound and calculate the IC50 value.
References
- 1. Cdc7-IN-18 (TMO-T61436-100mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 8. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Cdc7-IN-18 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the Cdc7 kinase inhibitor, (S)-Cdc7-IN-18, in various cancer models. Due to the limited availability of specific quantitative data for this compound in the public domain, data from the structurally related and well-characterized Cdc7 inhibitor, XL413, is used as a representative example to illustrate the potential applications and expected outcomes.
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2][3] In partnership with its regulatory subunit, Dbf4, it forms an active complex that phosphorylates the minichromosome maintenance (MCM) complex, a key step for the firing of replication origins and progression into S phase.[4][5][6][7][8] Numerous cancer types exhibit overexpression of Cdc7, making it a compelling target for therapeutic intervention.[3][5][9][10] Inhibition of Cdc7 has been shown to induce replication stress and subsequent apoptosis, demonstrating a degree of selectivity for cancer cells over normal cells.[1][2][9][11]
Data Presentation
The following tables summarize the anti-proliferative activity and in vivo efficacy of the representative Cdc7 inhibitor, XL413, in specific cancer models.
Table 1: In Vitro Anti-proliferative Activity of XL413 in Chemo-resistant Small-Cell Lung Cancer (SCLC) Cell Lines [12]
| Cell Line | Description | IC50 (µM) |
| H69-AR | Chemo-resistant Small-Cell Lung Cancer | 416.8 |
| H446-DDP | Chemo-resistant Small-Cell Lung Cancer | 681.3 |
Table 2: In Vivo Efficacy of XL413 in a Chemo-resistant SCLC Xenograft Model (H69-AR) [1]
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| XL413 | 20 mg/kg | Moderate Inhibition |
| Chemotherapy (Cisplatin + Etoposide) | 2.5 mg/kg DDP + 4 mg/kg VP16 | Moderate Inhibition |
| XL413 + Chemotherapy | 20 mg/kg XL413 + 2.5 mg/kg DDP + 4 mg/kg VP16 | Significant Inhibition |
Signaling Pathways and Experimental Workflows
Cdc7 Signaling Pathway in DNA Replication Initiation
The following diagram illustrates the pivotal role of Cdc7 in initiating DNA replication and the point of inhibition by compounds like this compound.
References
- 1. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 7. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell-cycle re-entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Efficacy of (S)-Cdc7-IN-18 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize the Cdc7 inhibitor, (S)-Cdc7-IN-18, in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize experimental outcomes and address common challenges.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2] Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[3] In complex with its regulatory subunit, Dbf4, Cdc7 phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[3][4] This phosphorylation is a critical step for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent assembly of the replication machinery. By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, leading to a blockage of DNA replication initiation, S-phase arrest, and ultimately, apoptosis in cancer cells.[5][6]
2. What is the recommended solvent for dissolving this compound?
This compound is most effectively dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). For cell culture experiments, it is crucial to minimize the final concentration of DMSO in the media to avoid solvent-induced cytotoxicity, typically keeping it at or below 0.1% (v/v).
3. What is the stability of this compound in cell culture media?
The stability of small molecule inhibitors like this compound in aqueous cell culture media can vary depending on the specific media composition, pH, and temperature. It is recommended to prepare fresh dilutions of the inhibitor from a frozen DMSO stock for each experiment. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals to maintain its effective concentration. A loss of biological activity over time may indicate instability.
4. What are the known off-target effects of this compound?
While this compound is a potent Cdc7 inhibitor, specific data on its comprehensive kinase selectivity profile is not widely available in the public domain. To ensure that the observed cellular phenotype is a direct result of Cdc7 inhibition, it is advisable to assess the inhibitor's selectivity. This can be achieved by screening against a panel of other kinases, a service offered by several commercial vendors. Comparing the observed phenotype with that of other structurally different, known Cdc7 inhibitors can also help to confirm on-target activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture media | 1. Poor aqueous solubility: Many kinase inhibitors are hydrophobic. 2. Stock solution issues: The compound may have precipitated from the stock solution due to improper storage. 3. Temperature shock: Adding a cold stock solution to warm media can cause precipitation. | 1. Prepare a high-concentration stock in 100% DMSO. Minimize the final DMSO concentration in the media (≤0.1%). Dilute directly into pre-warmed (37°C) media with vigorous mixing. 2. Gently warm the stock solution to 37°C and vortex to redissolve. If precipitation persists, prepare a fresh stock solution. 3. Always use pre-warmed media when making final dilutions. |
| Inconsistent or no biological effect | 1. Inhibitor instability: The compound may be degrading in the culture media over time. 2. Suboptimal concentration: The concentration used may be too low for the specific cell line. 3. Poor cell permeability: The inhibitor may not be efficiently entering the cells. | 1. Perform a time-course experiment to assess the duration of the effect. For longer experiments, replenish the media with fresh inhibitor periodically. 2. Perform a dose-response experiment to determine the IC50 for your cell line. As a starting point, use concentrations ranging from 10 nM to 1 µM. 3. While specific permeability data for this compound is not available, most small molecule inhibitors are designed for cell permeability. If you suspect this is an issue, consider alternative Cdc7 inhibitors with different chemical scaffolds. |
| High cellular toxicity at effective concentrations | 1. Off-target toxicity: The inhibitor may be affecting other essential cellular pathways. 2. Solvent toxicity: The concentration of DMSO may be too high. | 1. Use the lowest effective concentration of the inhibitor. If off-target effects are suspected, consider a kinase selectivity screen. 2. Ensure the final DMSO concentration in your cell culture is ≤0.1%. Include a vehicle control (media with the same concentration of DMSO) in all experiments. |
Data Presentation
Table 1: In Vitro Efficacy of this compound and Other Representative Cdc7 Inhibitors
| Compound | Target | Biochemical IC50 | Cell Line | Antiproliferative IC50 |
| This compound | Cdc7/DBF4 | 1.29 nM[2] | COLO205 | 53.62 nM[2] |
| PHA-767491 | Cdc7 | 10 nM | Various | Submicromolar |
| XL413 | Cdc7 | - | H69-AR (SCLC) | ~1-5 µM |
| NMS-354 | Cdc7 | 3 nM | Panel of 120 cancer cell lines | Submicromolar |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and experimental duration. It is recommended to determine the IC50 empirically for your cell line of interest.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol determines the concentration of this compound required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with the serial dilutions of this compound. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.
Protocol 2: Western Blot for MCM2 Phosphorylation
This protocol assesses the phosphorylation status of MCM2, a direct substrate of Cdc7, to confirm target engagement in cells.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MCM2 (e.g., Ser53) and anti-total-MCM2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Cell Lysis: Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-MCM2 and anti-total-MCM2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated MCM2 to total MCM2.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cell line of interest
-
This compound
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., around the IC50 for cell proliferation) for various time points.
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Stain the fixed cells with PI staining solution containing RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the S phase is indicative of a block in DNA replication initiation.[5]
Visualizations
Caption: Cdc7 signaling pathway in DNA replication initiation and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating a novel Cdc7 inhibitor like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. intranet.lcg.unam.mx [intranet.lcg.unam.mx]
- 4. Structural Insight into the MCM double hexamer activation by Dbf4-Cdc7 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DNA Replication before it Starts: Cdc7 as a Therapeutic Target in p53-Mutant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Cdc7-IN-18 data analysis and interpretation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cdc7 inhibitor, (S)-Cdc7-IN-18.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of cell proliferation | Compound Precipitation: this compound, like many kinase inhibitors, may have limited solubility in aqueous media, leading to precipitation and an unknown effective concentration. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). - Minimize the final solvent concentration in the cell culture media (typically ≤0.1%). - Perform the final dilution in pre-warmed (37°C) media with vigorous mixing to avoid temperature shock-induced precipitation. Visually inspect for precipitates before use.[1] |
| Cell Line Insensitivity: Some cancer cell lines may be inherently resistant to Cdc7 inhibition. This can be due to redundant pathways or intact cell cycle checkpoints.[2][3] | - Screen a panel of cell lines to identify sensitive models. - Consider combination therapies. For example, combining this compound with DNA-damaging agents like cisplatin or etoposide can enhance its anti-proliferative effects.[4][5][6] | |
| Incorrect Dosing or Timing: The concentration of this compound may be too low, or the treatment duration too short to observe an effect. | - Perform a dose-response experiment to determine the optimal concentration for your cell line. - Extend the treatment duration (e.g., 48-72 hours) to allow for effects on cell proliferation to become apparent.[7] | |
| Unexpected Cell Cycle Arrest Profile (e.g., no clear S-phase arrest) | Redundant Kinase Activity: In some cellular contexts, CDK1 can compensate for the loss of Cdc7 activity, allowing cells to progress through the G1/S transition.[2] | - Analyze the expression and activity of other cell cycle kinases, such as CDK1. - Consider dual inhibition strategies if redundancy is suspected. |
| p53 Status of Cells: Normal cells with functional p53 may arrest in G1 as a protective measure against replication stress induced by Cdc7 inhibition, whereas p53-defective cancer cells are more likely to undergo apoptosis or aberrant mitosis.[3] | - Determine the p53 status of your cell line. - The observed cell cycle profile should be interpreted in the context of the cellular checkpoint integrity. | |
| No decrease in MCM2 phosphorylation after treatment | Ineffective Cell Lysis or Protein Extraction: The phosphorylated form of MCM2 may be difficult to extract, or phosphatase activity during lysis could lead to dephosphorylation. | - Use a lysis buffer containing phosphatase inhibitors. - Ensure complete cell lysis before proceeding with protein quantification and Western blotting. |
| Antibody Issues: The antibody used for detecting phosphorylated MCM2 may not be specific or sensitive enough. | - Use a validated antibody specific for the Cdc7-mediated phosphorylation sites on MCM2 (e.g., Ser40/41 or Ser53).[7] - Include appropriate positive and negative controls in your Western blot experiment. | |
| Insufficient Treatment Concentration or Duration: The concentration or duration of this compound treatment may be insufficient to inhibit Cdc7 kinase activity effectively. | - Increase the concentration of this compound or the treatment duration and repeat the Western blot analysis. | |
| High background in biochemical kinase assay | Non-specific Binding: The substrate or ATP may bind non-specifically to the filter in a filter-binding assay. | - Optimize washing steps to reduce non-specific binding. - Consider using a non-radioactive assay format, such as a luminescence-based ADP detection assay, which may have lower background.[7][8] |
| Contaminated Reagents: Reagents may be contaminated with ATP or other substances that interfere with the assay. | - Use high-quality, fresh reagents. - Include a "no enzyme" control to determine the background signal. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Cell division cycle 7 (Cdc7) kinase.[9] Cdc7, in a complex with its regulatory subunit Dbf4, is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[10][11][12] The primary substrate of the Cdc7-Dbf4 complex is the minichromosome maintenance (MCM) protein complex (MCM2-7).[13][14] Phosphorylation of the MCM complex by Cdc7 is a critical step for the firing of replication origins and the progression into S-phase.[12][15] By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, which halts the initiation of DNA replication, leading to replication stress, cell cycle arrest, and in many cancer cells, apoptosis.[6][16]
Q2: What are the expected results in a cell-based assay with this compound?
A2: In sensitive cancer cell lines, treatment with this compound is expected to result in:
-
Reduced cell proliferation and viability: A dose-dependent decrease in cell growth.[9]
-
S-phase arrest: An accumulation of cells in the S-phase of the cell cycle, which can be observed by flow cytometry.[17]
-
Decreased MCM2 phosphorylation: A reduction in the phosphorylation of MCM2 at Cdc7-specific sites, which can be detected by Western blotting.[17]
-
Induction of apoptosis: An increase in markers of programmed cell death.
Q3: Why do some studies suggest that Cdc7 is not essential for cell proliferation?
A3: Recent studies using chemical-genetic systems have shown that in some cell types, Cdc7 is dispensable for cell division.[2] This is thought to be due to functional redundancy with other kinases, particularly CDK1, which can phosphorylate MCM proteins and trigger S-phase entry in the absence of Cdc7 activity.[2] This highlights the complexity of cell cycle regulation and suggests that the cellular context is critical in determining the response to Cdc7 inhibition.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a potent Cdc7 inhibitor, the potential for off-target effects should always be considered, as with any small molecule inhibitor. It is crucial to perform experiments that confirm the on-target effect, such as assessing the phosphorylation status of the direct downstream target, MCM2. For comprehensive characterization, kinase profiling against a panel of other kinases can help determine the selectivity of the inhibitor.
Q5: How should I design a combination therapy experiment with this compound?
A5: Cdc7 inhibitors have shown synergistic effects when combined with DNA-damaging agents (e.g., cisplatin, etoposide) and PARP inhibitors.[4][5][6][18] A typical experimental design would involve:
-
Determining the IC50 values of this compound and the combination drug individually.
-
Treating cells with a matrix of concentrations of both drugs.
-
Assessing cell viability after treatment.
-
Using a synergy model (e.g., Bliss independence or Loewe additivity) to determine if the combination is synergistic, additive, or antagonistic.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Other Representative Cdc7 Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference |
| This compound | Cdc7 | 1.29 | 53.62 | COLO205 | [9] |
| TAK-931 | Cdc7 | 1.1 | 13 | HCT116 | [4] |
| XL413 | Cdc7 | - | 416,800 | H69-AR | [9] |
| PHA-767491 | Cdc7/Cdk9 | 10 | 340 | A2780 | [16] |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Experimental Protocols
Biochemical Kinase Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against the Cdc7/Dbf4 kinase complex using a luminescence-based ADP detection assay.
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
MCM2 peptide substrate
-
Kinase assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 0.5 mM EDTA, 0.5 mM EGTA, 1 mM glycerophosphate, 1 mM NaF, 2 mM DTT, 2–8 mM MgOAc)[19]
-
ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Include a vehicle control (DMSO).
-
In a 96-well plate, add the test inhibitor dilutions.
-
Prepare a master mix containing the kinase assay buffer, MCM2 peptide substrate, and ATP.
-
Add the recombinant Cdc7/Dbf4 enzyme to the master mix.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP master mix to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT-Based)
This protocol describes how to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the IC50 value.[7]
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution based on DNA content.[19]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][21]
Western Blot for MCM2 Phosphorylation
This protocol is for assessing the inhibition of Cdc7 in a cellular context by measuring the phosphorylation of its direct downstream target, MCM2.[7]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser40/41 or Ser53) and anti-total-MCM2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities to determine the dose-dependent inhibition of MCM2 phosphorylation.
Visualizations
Signaling Pathway
Caption: this compound inhibits the Cdc7-Dbf4 complex, preventing MCM phosphorylation and DNA replication initiation.
Experimental Workflow
Caption: A typical workflow for characterizing the effects of this compound in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 3. Cdc7 inhibition reveals a p53-dependent replication checkpoint that is defective in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. benchchem.com [benchchem.com]
- 12. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 13. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell-cycle re-entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
mitigating (S)-Cdc7-IN-18 cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the cytotoxicity of (S)-Cdc7-IN-18 in normal cells during pre-clinical experiments.
Understanding the Mechanism of Differential Cytotoxicity
This compound is a potent inhibitor of Cell division cycle 7 (Cdc7) kinase.[1] Cdc7 is a serine-threonine kinase essential for the initiation of DNA replication during the S phase of the cell cycle.[1][2] It forms a complex with its regulatory subunit, Dbf4, to phosphorylate the minichromosome maintenance (MCM) complex, a critical step for the firing of replication origins.[3]
Inhibition of Cdc7 with this compound leads to replication stress. The differential response between cancer cells and normal cells to this stress is the key to mitigating cytotoxicity in normal cells:
-
Cancer Cells: Often have defective cell cycle checkpoints. Inhibition of Cdc7 in these cells leads to an inability to properly replicate DNA, resulting in mitotic catastrophe and p53-independent apoptosis.[2][4]
-
Normal Cells: Possess intact cell cycle checkpoints. When faced with replication stress from Cdc7 inhibition, normal cells activate these checkpoints, leading to a reversible cell cycle arrest, typically in the G1 phase.[2][4] This arrest allows the cells to halt proliferation until the inhibitor is removed, thus avoiding cell death.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high levels of cytotoxicity in my normal cell line treated with this compound?
A1: Several factors could contribute to unexpected cytotoxicity in normal cells:
-
High Concentration of this compound: Exceeding the optimal concentration range can override the protective cell cycle arrest mechanism in normal cells.
-
Prolonged Exposure: Continuous long-term exposure may eventually lead to cytotoxicity even in normal cells.
-
Cell Line Sensitivity: Some normal cell lines may be more sensitive than others. It is crucial to establish a baseline cytotoxicity profile for each cell line.
-
Compromised Cell Health: Unhealthy or stressed normal cells may have weakened checkpoint responses.
Q2: How can I reduce the cytotoxic effects of this compound on my normal cells while maintaining its efficacy against cancer cells?
A2: The primary strategy is to exploit the differential cell cycle response. Consider the following approaches:
-
Optimize Concentration and Exposure Time: Determine the lowest effective concentration and shortest exposure time that induces apoptosis in your cancer cell line of interest while only causing a reversible G1 arrest in your normal cell line.
-
Implement a "Cyclotherapy" or "Cytostatic Protection" Protocol: This involves pre-treating your normal cells with a cytostatic agent to induce a temporary and reversible G1 arrest before exposing them to this compound. This ensures that the normal cells are not actively in the S-phase, the most vulnerable phase to Cdc7 inhibition.
Q3: What are some recommended methods to induce a temporary G1 arrest in normal cells?
A3: Several methods can be used to synchronize normal cells in the G1 phase:
-
Serum Starvation: Culturing cells in a low-serum or serum-free medium for 24-48 hours can effectively arrest many normal cell types in G0/G1.[5][6][7]
-
Contact Inhibition: Allowing normal cells to grow to a high confluency can induce contact-dependent G1 arrest.
-
Chemical Induction: Low concentrations of agents like staurosporine or UCN-01 have been shown to induce a reversible G1 arrest in normal cells.[8][9][10]
Q4: How can I verify that my normal cells are arrested in the G1 phase?
A4: The most common method is flow cytometry analysis of DNA content after staining with a fluorescent dye like propidium iodide (PI). A population of cells arrested in G1 will show a single, sharp peak at the 2N DNA content.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in normal cells. | 1. This compound concentration is too high.2. Prolonged exposure to the inhibitor.3. Cell line is particularly sensitive. | 1. Perform a dose-response curve to determine the IC50 for both your normal and cancer cell lines. Use a concentration that is cytotoxic to cancer cells but only cytostatic to normal cells.2. Reduce the incubation time. Assess viability at multiple time points (e.g., 24, 48, 72 hours).3. Test a different normal cell line if possible. |
| This compound is not effective against my cancer cell line. | 1. The cancer cell line may have an atypical resistance mechanism.2. The concentration of the inhibitor is too low. | 1. Verify that the cancer cell line has a defective G1/S checkpoint.2. Increase the concentration of this compound and re-evaluate its effect. |
| Normal cells are not arresting in G1 after cytostatic pre-treatment. | 1. The concentration of the cytostatic agent is incorrect.2. The incubation time is insufficient.3. The chosen method is not effective for the specific cell line. | 1. Titrate the concentration of the G1-arresting agent (e.g., staurosporine, UCN-01).2. Increase the incubation time for G1 arrest (e.g., 24-48 hours for serum starvation).3. Try an alternative G1 synchronization method (see FAQs). |
| Inconsistent results between experiments. | 1. Variation in cell seeding density.2. Inconsistent timing of drug addition.3. Health and passage number of cells. | 1. Ensure consistent cell seeding density for all experiments.2. Standardize the timing of all experimental steps.3. Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. |
Quantitative Data
| Cdc7 Inhibitor | Cell Line | Cell Type | IC50 (µM) | Reference |
| PHA-767491 | NHDF | Normal Human Dermal Fibroblasts | >10 | [2] |
| PHA-767491 | A2780 | Ovarian Carcinoma | 0.012 | [2] |
| XL413 | HCT116 | Colorectal Carcinoma | 0.022 | [11] |
| TAK-931 | A375 | Melanoma | 0.05 | [12] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed both your cancer and normal cell lines in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: Add 100 µL of the 2x drug solutions to the respective wells, resulting in a final volume of 200 µL and the desired final drug concentrations.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Cytostatic Protection of Normal Cells using Serum Starvation
-
Seeding: Plate normal cells in complete medium and allow them to attach overnight.
-
Serum Starvation: The next day, wash the cells with serum-free medium and then incubate them in a low-serum (e.g., 0.5% FBS) or serum-free medium for 24-48 hours to induce G1 arrest.
-
Verification of G1 Arrest (Optional but Recommended): Harvest a sample of the serum-starved cells and analyze their cell cycle distribution by flow cytometry to confirm G1 arrest.
-
Treatment: After the starvation period, add this compound at the desired concentration to the low-serum/serum-free medium and incubate for the desired treatment duration.
-
Viability Assessment: At the end of the treatment, assess the viability of the normal cells using an appropriate method (e.g., MTT assay, Trypan blue exclusion).
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to visualize key concepts.
Caption: The role of the Cdc7-Dbf4 complex in initiating DNA replication.
Caption: Differential cell fate in normal vs. cancer cells upon Cdc7 inhibition.
Caption: Workflow for mitigating this compound cytotoxicity in normal cells.
References
- 1. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting CDC7 improves sensitivity to chemotherapy of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synchronization of HeLa Cells to Various Interphases Including G1, S, and G2 Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Specific, reversible G1 arrest by UCN-01 in vivo provides cytostatic protection of normal cells against cytotoxic chemotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine is chemoprotective by inducing G1 arrest in a Chk1- and pRb-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protection of normal proliferating cells against chemotherapy by staurosporine-mediated, selective, and reversible G(1) arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting CDC7 sensitizes resistance melanoma cells to BRAFV600E-specific inhibitor by blocking the CDC7/MCM2-7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Cdc7-IN-18 inconsistent experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Cdc7 kinase inhibitor, (S)-Cdc7-IN-18. Inconsistent experimental results can arise from a multitude of factors, and this guide aims to provide a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2] Cdc7, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK).[3][4] DDK plays a crucial role in the initiation of DNA replication during the G1/S phase transition of the cell cycle by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[3][5] By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, which halts the initiation of DNA replication, leading to cell cycle arrest and, in cancer cells, apoptosis.[4][6]
Q2: What is the potency of this compound?
A2: this compound is a highly potent inhibitor. It has a half-maximal inhibitory concentration (IC50) of 1.29 nM against the purified Cdc7/Dbf4 enzyme. In cell-based assays, it demonstrates antiproliferative activity with an IC50 of 53.62 nM in COLO205 cancer cells.[1][2]
Q3: What are the common causes of inconsistent results with kinase inhibitors like this compound?
A3: Inconsistent results can stem from several factors including:
-
Compound Solubility and Stability: Many kinase inhibitors are hydrophobic and can precipitate in aqueous cell culture media. The stability of the compound under experimental conditions (e.g., in media at 37°C) can also affect its potency.
-
Off-Target Effects: While potent against Cdc7, this compound may inhibit other kinases at higher concentrations, leading to unexpected phenotypes.
-
Cell Line-Specific Effects: The genetic background and expression levels of Cdc7 and other cell cycle proteins can vary between cell lines, influencing their sensitivity to the inhibitor.
-
Experimental Conditions: Variations in cell density, serum concentration in the media, and the concentration of ATP in in vitro kinase assays can all impact the apparent potency of the inhibitor.[7]
-
Redundant Signaling Pathways: Recent studies have shown that CDK1 can functionally compensate for Cdc7 in promoting S-phase entry, which may explain why Cdc7 inhibition does not always lead to a complete cell cycle block.[8][9]
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: The most direct way to confirm target engagement is to perform a Western blot to assess the phosphorylation status of MCM2, a key downstream substrate of Cdc7.[10] A reduction in the levels of phosphorylated MCM2 (p-MCM2) at serine residues S40 and S41 upon treatment with this compound would indicate successful target inhibition.[5][10]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Enzymatic IC50 | 1.29 nM | Purified Cdc7/Dbf4 | [1][2] |
| Antiproliferative IC50 | 53.62 nM | COLO205 | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Cdc7 signaling pathway in DNA replication initiation and its inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak effect on cell viability/proliferation | Compound Precipitation: this compound may have precipitated in the cell culture medium. | Visually inspect the culture medium for any precipitate after adding the inhibitor. Prepare a fresh dilution from a properly dissolved stock solution. Consider performing a solubility test in your specific medium. |
| Compound Instability: The inhibitor may have degraded in the stock solution or under culture conditions. | Prepare fresh stock solutions regularly and store them appropriately. Minimize the time the compound is in aqueous solution before being added to cells. | |
| Sub-optimal Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a wide range of concentrations (e.g., from 10 nM to 10 µM) to determine the optimal effective concentration for your cell line. | |
| Cell Line Resistance: The cell line may be inherently resistant to Cdc7 inhibition. | Test the inhibitor in a sensitive cell line, such as COLO205, as a positive control. Consider the possibility of redundant pathways (e.g., Cdk1 activity) compensating for Cdc7 inhibition.[8][9] | |
| High cytotoxicity in all cell lines at low concentrations | Off-Target Effects: At higher concentrations, the inhibitor might be affecting other essential kinases. | Perform a careful dose-response analysis to distinguish between on-target and potential off-target effects. Compare the observed phenotype with known effects of Cdc7 inhibition (e.g., S-phase arrest). |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.1% for DMSO). Include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments | Variability in Experimental Conditions: Differences in cell density, passage number, or serum concentration can affect results. | Standardize your experimental protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. Be aware that components in serum can sometimes interfere with compound activity. |
| Incorrect Assessment of Cell Viability: The chosen assay may not be optimal for detecting the inhibitor's effect. | Consider using multiple methods to assess cell viability (e.g., MTT, CellTiter-Glo, and direct cell counting). An S-phase arrest may not immediately lead to cell death. | |
| Expected S-phase arrest is not observed | Functional Redundancy: In some cell types, Cdk1 may compensate for the loss of Cdc7 function, allowing cells to enter S-phase.[8][9] | Analyze the expression and activity of Cdk1 in your cell line. Consider dual inhibition of Cdc7 and Cdk1 to investigate this possibility. |
| Incorrect Timing of Analysis: The time point for cell cycle analysis may be too early or too late. | Perform a time-course experiment (e.g., 12, 24, 48 hours post-treatment) to determine the optimal time to observe S-phase arrest. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-MCM2 (p-MCM2)
This protocol is to determine if this compound is inhibiting its target in cells by measuring the phosphorylation of its substrate, MCM2.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-MCM2 (Ser40/41), anti-total MCM2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 60-70% confluency. Treat cells with varying concentrations of this compound (e.g., 50 nM, 100 nM, 500 nM) and a DMSO vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MCM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. To normalize, strip the membrane and re-probe for total MCM2 and a loading control. A decrease in the p-MCM2/total MCM2 ratio indicates target engagement.[10]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase A Staining Solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After adherence, treat the cells with the desired concentrations of this compound and a DMSO control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and decant the ethanol. Wash with PBS. Resuspend the cell pellet in PI/RNase A Staining Solution and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S-phase would be the expected outcome of effective Cdc7 inhibition.[11][12]
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 4. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
(S)-Cdc7-IN-18 long-term stability in solution
Welcome to the technical support center for (S)-Cdc7-IN-18, a potent and selective inhibitor of Cdc7 kinase. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the long-term stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For long-term storage, this compound should be dissolved in anhydrous DMSO at a high concentration (e.g., 10 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to 6 months. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can impact the stability and solubility of the compound.[1] Ensure vials are tightly sealed.
Q2: My this compound precipitated out of solution when I diluted it into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules. Here are several troubleshooting steps:
-
Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Try using a lower final concentration in your assay.
-
Adjust the pH of the buffer: The solubility of ionizable compounds can be pH-dependent.[1] Experiment with different pH values within the tolerated range of your experimental system.
-
Use a co-solvent: In some instances, the addition of a small percentage of an organic solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can improve solubility. However, ensure the co-solvent is compatible with your experimental model.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: To determine the stability of this compound in your experimental setup, a time-course experiment using High-Performance Liquid Chromatography (HPLC) is recommended. This will allow you to quantify the amount of intact compound over time. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: I suspect this compound is degrading in my cell culture medium. How can I confirm this?
A4: Degradation in cell culture medium can lead to a loss of inhibitory activity. To confirm degradation, you can perform a time-course experiment where you pre-incubate the compound in the medium at 37°C for various durations (e.g., 0, 2, 6, 12, 24 hours) before adding it to your cells. A decrease in the compound's efficacy at later time points suggests instability.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh dilutions from a frozen stock solution for each experiment. Assess the stability of the compound in your assay buffer using HPLC. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles. | |
| Loss of compound activity over time in a multi-day experiment | Instability of this compound at 37°C in aqueous media. | Replenish the compound in the medium at regular intervals (e.g., every 24 hours). Perform a stability study to determine the degradation rate. |
| Precipitation observed in the well during the experiment | The concentration of this compound exceeds its kinetic solubility in the final assay medium. | Lower the final concentration of the compound. Refer to the kinetic solubility assay protocol to determine the solubility limit. |
Data Presentation
The following tables summarize hypothetical stability data for this compound in various conditions. These are provided as examples of how to present stability data.
Table 1: Stability of this compound (10 µM) in Aqueous Buffers at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Cell Culture Medium + 10% FBS |
| 0 | 100 | 100 |
| 2 | 98.5 | 95.2 |
| 6 | 94.1 | 88.7 |
| 12 | 87.3 | 79.4 |
| 24 | 75.8 | 65.1 |
Table 2: Long-Term Storage Stability of this compound (10 mM) in DMSO
| Storage Condition | % Remaining after 1 month | % Remaining after 3 months | % Remaining after 6 months |
| -80°C | >99% | >99% | >98% |
| -20°C | 97.2% | 91.5% | 84.3% |
| 4°C | 85.4% | 68.1% | 45.9% |
Experimental Protocols
Protocol 1: Chemical Stability Assessment by HPLC
This protocol outlines a method to evaluate the chemical stability of this compound in a specific solution over time.[1]
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer (e.g., PBS, cell culture medium) at the final working concentration. Immediately take an aliquot, centrifuge to pellet any precipitate, and transfer the supernatant to an HPLC vial for analysis. This will serve as your baseline (100% intact compound).
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2) for the desired duration (e.g., 2, 6, 12, 24 hours).
-
Prepare Time-Point Samples: At each designated time point, take an aliquot of the incubated solution and process it as described in step 1.
-
HPLC Analysis: Analyze the samples using a validated HPLC method with a suitable column (e.g., C18) and a mobile phase that allows for the separation of the parent compound from any potential degradants. UV detection at a wavelength where the compound has maximum absorbance should be used for quantification.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing the peak area to that of the T=0 sample.
Protocol 2: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.[1]
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection and Turbidity Measurement: Visually inspect each well for signs of precipitation. Optionally, use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity.
-
Determine Kinetic Solubility: The highest concentration that remains clear (or has low turbidity) is the approximate kinetic solubility of this compound under these conditions.
Mandatory Visualizations
Signaling Pathways
The Cdc7 kinase plays a crucial role in the initiation of DNA replication.[2][3][4] It functions by phosphorylating the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex.[3][4]
Caption: Role of Cdc7 in the initiation of DNA replication.
Experimental Workflows
A systematic approach is crucial for evaluating the stability of a small molecule inhibitor.
Caption: Workflow for assessing compound stability.
Caption: Troubleshooting workflow for compound precipitation.
References
(S)-Cdc7-IN-18 assay interference and artifacts
Welcome to the technical support center for (S)-Cdc7-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential assay interference, artifacts, and to offer troubleshooting support for experiments involving this potent and selective Cdc7 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2] Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[3][4] In complex with its regulatory subunit Dbf4, it forms the active Dbf4-dependent kinase (DDK), which phosphorylates the minichromosome maintenance (MCM) complex, a key step in licensing DNA replication origins for firing.[5] By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, leading to a halt in DNA replication initiation, S-phase arrest, and ultimately apoptosis in cancer cells, which are often highly dependent on Cdc7 for their proliferation.[6]
Q2: What are the known in vitro potencies of this compound?
The potency of this compound has been determined in both biochemical and cell-based assays.
| Assay Type | Target/Cell Line | IC50 |
| Biochemical Kinase Assay | Cdc7/DBF4 enzyme | 1.29 nM |
| Cell Proliferation Assay | COLO205 cells | 53.62 nM |
| (Data sourced from MedChemExpress)[2] |
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?
Precipitation of small molecule inhibitors like this compound in aqueous cell culture media is a common issue, often due to their hydrophobic nature. Here are some potential causes and solutions:
-
Poor Aqueous Solubility: this compound is likely to have limited solubility in aqueous solutions.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is minimal (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Perform the final dilution directly into pre-warmed (37°C) cell culture medium with vigorous mixing.
-
-
Stock Solution Issues: The compound may have precipitated from the stock solution due to improper storage or the concentration being too high.
-
Solution: Visually inspect the stock solution for precipitate. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve. Consider preparing fresh stock solutions more frequently or at a slightly lower concentration.
-
-
Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.
-
Solution: Test the solubility of this compound in your specific cell culture medium with and without serum. If serum is contributing to the precipitation, you may need to reduce the serum concentration or use a serum-free medium if compatible with your cell line.
-
-
pH and Temperature Effects: The pH and temperature of the medium can influence the solubility of the compound.
-
Solution: Ensure your cell culture medium is at the correct physiological pH (typically 7.2-7.4). Always use pre-warmed media when adding the inhibitor to prevent temperature shock-induced precipitation.
-
Q4: Could this compound interfere with my fluorescence-based assay?
-
Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths used in your assay, leading to a false-positive signal.
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the signal and a potential false-negative result.
Troubleshooting Tip: To check for fluorescence interference, run a control experiment with this compound in your assay buffer without the enzyme or cells and measure the fluorescence at the wavelengths used in your assay.
Q5: What are the potential off-target effects of this compound?
While this compound is a potent Cdc7 inhibitor, like most kinase inhibitors, it may have off-target activities against other kinases, especially at higher concentrations. A comprehensive off-target kinase panel for this compound is not publicly available. If you observe unexpected phenotypes in your cellular experiments, consider the possibility of off-target effects.
Recommendation: If you suspect off-target effects, it is advisable to use a structurally different Cdc7 inhibitor as a control to confirm that the observed phenotype is due to the inhibition of Cdc7.
Troubleshooting Guides
Biochemical Kinase Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Inadequate mixing of reagents- Edge effects in the microplate | - Ensure pipettes are calibrated and use proper pipetting techniques.- Thoroughly mix all reagents before and after addition to the plate.- Avoid using the outermost wells of the plate or fill them with buffer to minimize evaporation. |
| No or low kinase activity in positive controls | - Inactive enzyme- Degraded substrate or ATP- Incorrect buffer conditions | - Aliquot the enzyme and store at -80°C to avoid freeze-thaw cycles. Confirm enzyme activity with a known potent activator if available.- Use fresh, high-quality substrate and ATP.- Ensure the kinase buffer composition and pH are optimal for Cdc7 activity. |
| Inconsistent IC50 values | - Sub-optimal ATP concentration- Substrate depletion- Incorrect incubation time or temperature | - For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration. Use an ATP concentration at or near the Km for Cdc7 for more consistent results.- Ensure that less than 10-15% of the substrate is consumed during the reaction.- Precisely control incubation time and temperature. |
| False positives/negatives | - Compound interference (autofluorescence, quenching)- Non-specific inhibition (e.g., compound aggregation) | - Run controls to check for compound interference with the assay signal.- Include a detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to minimize compound aggregation. |
Cell-Based Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected cell viability results | - Compound precipitation- Solvent toxicity- Cell line variability- Off-target effects | - Visually inspect for precipitation. Follow the solubility troubleshooting guide.- Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).- Maintain consistent cell passage number and seeding density.- Confirm the phenotype with a structurally distinct Cdc7 inhibitor or with a genetic approach like siRNA-mediated knockdown of Cdc7. |
| Discrepancy between biochemical IC50 and cellular EC50 | - Poor cell permeability- Active efflux from cells- High protein binding in serum- Compound metabolism | - The compound may not be efficiently entering the cells.- The compound may be actively transported out of the cells by efflux pumps.- The compound may bind to serum proteins, reducing its effective concentration.- The compound may be metabolized by the cells into an inactive form. |
| Artifacts in high-content imaging | - Compound-induced cytotoxicity- Compound autofluorescence | - Assess cytotoxicity in parallel to your imaging experiment. Analyze only healthy cells.- Image a control plate with the compound alone to check for autofluorescence in the channels you are using. |
Experimental Protocols
In Vitro Cdc7 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
Kinase substrate (e.g., a peptide derived from MCM2)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay reagents
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound: Prepare a 10-point, 2-fold serial dilution of the inhibitor in kinase assay buffer. Also, prepare a no-inhibitor control (positive control) and a no-enzyme control (negative control).
-
Set up the kinase reaction:
-
Add 5 µL of the serially diluted inhibitor or control to the wells of the assay plate.
-
Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.
-
Add 10 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of diluted Cdc7/Dbf4 enzyme to each well (except the no-enzyme control).
-
-
Incubate: Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Read luminescence: Measure the luminescence using a plate reader.
-
Data analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of MCM2 Phosphorylation
This protocol allows for the assessment of the cellular activity of this compound by measuring the phosphorylation of its downstream target, MCM2.
Materials:
-
Cancer cell line of interest (e.g., COLO205)
-
Complete cell culture medium
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser53) and anti-total-MCM2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and protein transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and re-probing (optional): The membrane can be stripped and re-probed with an antibody against total MCM2 to confirm equal protein loading.
Visualizations
Caption: Cdc7 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro kinase assay.
Caption: A logical workflow for troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 4. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kuickresearch.com [kuickresearch.com]
- 6. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cdc7 Kinase Inhibitors: (S)-Cdc7-IN-18 and XL413
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent inhibitors of Cell Division Cycle 7 (Cdc7) kinase, (S)-Cdc7-IN-18 and XL413. The information presented is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to Cdc7 Kinase
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2][3] In complex with its regulatory subunit, Dbf4 (also known as ASK), it forms the active Dbf4-dependent kinase (DDK) complex.[1][4] The DDK complex phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex.[1][2][5][6] This phosphorylation event is essential for the activation of the MCM helicase, leading to the unwinding of DNA at replication origins and the commencement of DNA synthesis.[5][6] Due to its critical role in cell cycle progression and its overexpression in various cancer types, Cdc7 has emerged as a promising target for cancer therapy.[3][7]
Biochemical and Cellular Potency
This compound and XL413 are both highly potent inhibitors of Cdc7 kinase. The following tables summarize their key quantitative data.
| Compound | Target | Biochemical IC50 (nM) | Reference |
| This compound | Cdc7 | 1.29 | [4] |
| XL413 | Cdc7 | 3.4 | [8][9] |
Table 1: Biochemical Potency against Cdc7 Kinase. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of Cdc7 by 50% in a biochemical assay.
| Compound | Cell Line | Cellular IC50 / GI50 (nM) | Reference |
| This compound | COLO205 | 53.62 | [4] |
| XL413 | Colo-205 | 1100 - 2690 | [9][10] |
| XL413 | HCC1954 | 22900 | [9] |
Table 2: Cellular Potency in Cancer Cell Lines. Cellular IC50 or GI50 values represent the concentration of the inhibitor required to inhibit cell viability or growth by 50%.
A notable observation is the significant difference in cellular potency of XL413 across different cell lines, despite its high biochemical potency.[11] This suggests that factors such as cell permeability or efflux pump activity may influence its efficacy in a cellular context.[11] In contrast, this compound demonstrates potent activity in COLO205 cells.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. The following are representative protocols for the key assays used to evaluate Cdc7 inhibitors.
Biochemical Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Cdc7 kinase.
-
Reaction Setup : The kinase reaction is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.
-
Enzyme and Inhibitor Pre-incubation : Purified recombinant human DDK (Cdc7/Dbf4 complex) is pre-incubated with various concentrations of the test inhibitor (e.g., this compound or XL413) for a defined period (e.g., 10-15 minutes) at room temperature.
-
Substrate Addition : A suitable substrate, such as a fragment of the MCM2 protein, is added to the reaction mixture.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP, including a small amount of radiolabeled [γ-32P]ATP. The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 30°C.
-
Reaction Termination and Analysis : The reaction is stopped by the addition of SDS-PAGE loading buffer. The reaction products are then separated by SDS-PAGE.
-
Data Acquisition and Analysis : The gel is dried and exposed to a phosphor screen or autoradiography film. The amount of incorporated radiolabel in the substrate band is quantified to determine the kinase activity. IC50 values are calculated by fitting the dose-response data to a suitable equation.
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of an inhibitor on the viability or proliferation of cancer cells.
-
Cell Seeding : Cancer cells (e.g., COLO205) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of the test compound or DMSO as a vehicle control.
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition : A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, is added to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Signal Measurement : After a short incubation period to stabilize the luminescent signal, the plate is read using a luminometer.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 or GI50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12][13]
Visualizing the Cdc7 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams are presented.
Caption: The Cdc7 signaling pathway in the initiation of DNA replication.
Caption: General workflow for comparing the efficacy of Cdc7 inhibitors.
Conclusion
Both this compound and XL413 are potent inhibitors of Cdc7 kinase at the biochemical level. However, their cellular activities can vary, underscoring the importance of comprehensive cellular characterization in drug development. The significant difference in cellular potency for XL413 highlights the need to consider factors beyond direct target engagement, such as compound permeability and metabolism. This guide provides a framework for the comparative evaluation of Cdc7 inhibitors, which is crucial for the identification and development of novel cancer therapeutics.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 6. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDC7 improves sensitivity to chemotherapy of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. worldwide.promega.com [worldwide.promega.com]
A Comparative Guide to Cdc7 Kinase Inhibitors: TAK-931 vs. the Field
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the Cdc7 kinase inhibitor TAK-931 against other alternatives, supported by experimental data. Due to a lack of publicly available in vivo efficacy data for (S)-Cdc7-IN-18, this guide will focus on a comprehensive profile of TAK-931 and will use another well-characterized inhibitor, XL413, as a comparator to provide a framework for evaluating novel inhibitors.
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication and a promising target in oncology.[1] Its inhibition can lead to replication stress and subsequent apoptosis in cancer cells.[2] This guide offers an objective comparison of the efficacy of prominent Cdc7 inhibitors.
Mechanism of Action and Signaling Pathway
Cdc7, in complex with its regulatory subunit Dbf4, forms the active DDK (Dbf4-dependent kinase) complex.[3] This complex is essential for the initiation of DNA replication through the phosphorylation of the minichromosome maintenance (MCM) complex.[1][4] Inhibition of Cdc7 blocks this phosphorylation step, leading to an S-phase arrest and induction of apoptosis in cancer cells.[5]
Below is a diagram illustrating the Cdc7 signaling pathway and the mechanism of action of Cdc7 inhibitors like TAK-931.
Caption: Cdc7 Signaling Pathway and Mechanism of Action of TAK-931.
Comparative Efficacy Data
Quantitative data for the in vitro and in vivo efficacy of TAK-931 and the comparator XL413 are summarized below. A significant disparity in publicly available data prevents a direct comparison with this compound.
In Vitro Efficacy
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| TAK-931 | Enzymatic Assay | Cdc7/DBF4 | <0.3 | [6] |
| This compound | Enzymatic Assay | Cdc7 | 1.49 | [6] |
| XL413 | Enzymatic Assay | DDK | 22.7 | [7] |
| Compound | Cell Line | Assay Type | GI50/IC50 (µM) | Reference |
| TAK-931 | COLO-205 | Cell Proliferation | Potent (not specified) | [8] |
| XL413 | Colo-205 | Cell Proliferation | 2.7 | [8] |
In Vivo Efficacy of TAK-931
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| COLO-205 Xenograft | 80 mg/kg, bid, 14 days | Significant antitumor activity | [9] |
| SW948 Xenograft | Not specified | Marked, dose-dependent antitumor activity | [9] |
| Pancreatic PDX (PHTX-249Pa) | 60 mg/kg, bid, 3 days on/4 days off | 96.6% | [10] |
| Pancreatic PDX (PHTXM-97Pa) | 40 mg/kg, qd, 21 days | 86.1% | [10] |
PDX: Patient-Derived Xenograft; bid: twice daily; qd: once daily.
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate replication and validation of findings.
In Vitro Cdc7 Kinase Assay (Luminescence-Based)
This assay measures the enzymatic activity of Cdc7 and the inhibitory potential of test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Cdc7/Dbf4 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex
-
Kinase substrate (e.g., PDKtide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the wells of the assay plate.
-
Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.
-
Add the master mix to each well.
-
Initiate the reaction by adding the Cdc7/Dbf4 enzyme to each well.
-
Incubate the plate at 30°C for 45-60 minutes.[8]
-
Stop the kinase reaction and deplete remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[11]
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.[11]
-
Measure the luminescence using a luminometer.
In Vivo Xenograft Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a Cdc7 inhibitor in a mouse model.
Caption: A typical experimental workflow for in vivo xenograft studies.
Objective: To assess the in vivo anti-tumor efficacy of a test compound in a xenograft mouse model.
Materials:
-
Human cancer cell lines (e.g., COLO-205)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Test compound (e.g., TAK-931) formulated for administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.[6]
-
Tumor Growth and Randomization: Allow tumors to grow to a specified size (e.g., 100-200 mm³) and then randomize mice into control and treatment groups.[6]
-
Drug Administration: Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule.[6]
-
Tumor Measurement and Body Weight: Measure tumor volume and animal body weight regularly (e.g., twice weekly).[6] Tumor volume is often calculated using the formula: (Length x Width²) / 2.[6]
-
Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
Conclusion
TAK-931 is a potent and selective Cdc7 inhibitor with demonstrated in vitro and in vivo anti-tumor activity across a range of preclinical models.[5] While this compound has shown potent biochemical inhibition of Cdc7, a lack of publicly available in vivo data precludes a direct efficacy comparison with TAK-931 at this time. The data presented for TAK-931 and the comparator inhibitor XL413 provide a framework for the evaluation of novel Cdc7 inhibitors. Further studies are required to fully elucidate the therapeutic potential of this compound and other emerging Cdc7-targeted therapies.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
Validating (S)-Cdc7-IN-18 Target Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-Cdc7-IN-18's performance with other known inhibitors of Cell division cycle 7 (Cdc7) kinase. This guide focuses on methods to validate target engagement in a cellular context, presenting available quantitative data, detailed experimental protocols for key validation assays, and visualizations to elucidate signaling pathways and experimental workflows.
Introduction to Cdc7 Kinase and Its Inhibition
Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1] In complex with its regulatory subunit, Dbf4, Cdc7 phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, a critical step for the firing of replication origins and progression through the S phase of the cell cycle.[1] Overexpression of Cdc7 is a hallmark of many cancers, making it an attractive therapeutic target.[1] Inhibition of Cdc7 can lead to replication stress and apoptosis in cancer cells, which are highly dependent on efficient DNA replication.[1]
This compound is a potent inhibitor of Cdc7 kinase. Validating that this and other inhibitors directly engage with Cdc7 inside living cells is a critical step in their development. This confirmation of the mechanism of action provides a quantitative measure of potency and selectivity in a physiologically relevant environment.[1] Two state-of-the-art techniques for quantifying intracellular target engagement are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Comparative Efficacy of Cdc7 Inhibitors
The following tables summarize the biochemical and cellular potency of this compound and other well-characterized Cdc7 inhibitors. It is important to note that direct, quantitative target engagement data from CETSA and NanoBRET assays for this compound are not widely available in the public domain. The provided cellular IC50 values are typically derived from cell proliferation or viability assays, which are influenced by factors beyond direct target binding, such as cell permeability and off-target effects.
Table 1: Biochemical Potency of Cdc7 Inhibitors
| Compound | Target(s) | Biochemical IC50 | Notes |
| This compound | Cdc7 | 1.49 nM[1] | A highly potent biochemical inhibitor of Cdc7. |
| XL413 (BMS-863233) | Cdc7, CK2, PIM1 | 3.4 nM (Cdc7)[1][2] | Potent biochemical inhibitor. |
| PHA-767491 | Cdc7, Cdk9 | ~10 nM (Cdc7)[1] | A dual inhibitor of Cdc7 and Cdk9. |
| TAK-931 (Simurosertib) | Cdc7 | <0.3 nM[1] | A potent and selective Cdc7 inhibitor that has advanced to clinical trials. |
| SGR-2921 | Cdc7 | ~10 pM (SPR) | A highly potent and selective next-generation Cdc7 inhibitor. |
Table 2: Cellular Activity of Cdc7 Inhibitors
| Compound | Cellular IC50 / Activity | Cell Line(s) | Notes |
| This compound | Not Publicly Available | - | Cellular target engagement and anti-proliferative activity require further investigation.[1] |
| XL413 (BMS-863233) | ~1 µM - >20 µM[1] | Cell line dependent | Often shows weaker activity in cellular assays, potentially due to poor cell permeability or efflux.[1] |
| PHA-767491 | ~1-5 µM[1] | Various | Cellular effects are a combination of inhibiting both Cdc7 and Cdk9.[1] |
| TAK-931 (Simurosertib) | ~30-100 nM[1] | Various | Demonstrates good correlation between biochemical and cellular potency.[1] |
| SGR-2921 | Potent anti-proliferative activity | AML patient-derived samples | Demonstrates potent activity in difficult-to-treat AML models.[3] |
Experimental Protocols for Target Engagement Validation
The following protocols provide detailed methodologies for CETSA and NanoBRET assays to enable researchers to generate robust target engagement data for this compound and other inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that measures the thermal stability of a target protein in its native cellular environment. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
1. Cell Culture and Treatment:
-
Plate a human cancer cell line known to express Cdc7 (e.g., HCT116, HeLa, or COLO205) in appropriate cell culture flasks or plates.
-
Grow cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Heat Treatment:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.
3. Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Detection of Soluble Cdc7:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble Cdc7 at each temperature point using Western blotting.
-
Primary Antibody: Use a rabbit polyclonal or monoclonal antibody specific for Cdc7 (e.g., from Cell Signaling Technology, Santa Cruz Biotechnology, or Abcam).
-
Secondary Antibody: Use an appropriate HRP-conjugated secondary antibody.
-
Detection: Use a chemiluminescence-based detection system.
-
5. Data Analysis:
-
Quantify the band intensities for Cdc7 at each temperature point.
-
Normalize the data to the amount of soluble protein at the lowest temperature (or a non-heated control).
-
Plot the percentage of soluble Cdc7 as a function of temperature to generate melting curves for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the normalized soluble Cdc7 signal against the inhibitor concentration to determine the EC50.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
1. Cell Transfection:
-
Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding a fusion protein of NanoLuc® luciferase and human Cdc7. The orientation of the NanoLuc® tag (N- or C-terminal) should be optimized for a maximal BRET signal. A NanoLuc®-Cdc7 fusion vector may need to be custom-developed or obtained from a specialized vendor.
2. Cell Plating and Treatment:
-
After 24 hours of transfection, harvest the cells and plate them in a white, 96- or 384-well assay plate.
-
Add a cell-permeable fluorescent tracer that binds to Cdc7 at a predetermined optimal concentration. The specific tracer will depend on the inhibitor's binding site and may need to be developed and optimized.
-
Immediately add serial dilutions of this compound or a vehicle control.
3. Equilibration and Signal Detection:
-
Incubate the plate at 37°C for 2 hours to allow the binding to reach equilibrium.
-
Add the NanoLuc® substrate according to the manufacturer's instructions.
-
Measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., ~460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm) using a plate reader capable of filtered luminescence detection.
4. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the target protein.
Visualizing Pathways and Workflows
To better understand the mechanism of action and the experimental approaches, the following diagrams are provided.
References
(S)-Cdc7-IN-18: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase selectivity profile of (S)-Cdc7-IN-18, a potent inhibitor of Cell Division Cycle 7 (CDC7) kinase. Due to the limited availability of a comprehensive public selectivity panel for this compound, this document focuses on its potency against its primary target and compares it with other well-characterized CDC7 inhibitors, for which broader selectivity data exists. This guide is intended to offer an objective assessment based on available experimental data to aid in research and drug development decisions.
Introduction to Cdc7 Kinase Inhibition
Cell Division Cycle 7 (CDC7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2] It acts by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex. This phosphorylation event is essential for the recruitment of other replication factors and the subsequent unwinding of DNA, allowing DNA synthesis to begin. Overexpression of CDC7 has been observed in a variety of human cancers, making it an attractive target for the development of novel anticancer therapies.[1][3] Inhibition of CDC7 can lead to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on DNA replication.[2][4]
This compound is a potent and selective inhibitor of CDC7. While specific data on its activity against a wide range of kinases is not publicly available, its high potency against CDC7 suggests its potential as a valuable research tool and a starting point for therapeutic development.
Quantitative Comparison of Cdc7 Inhibitors
The following table summarizes the available biochemical potency and selectivity data for this compound and other notable CDC7 inhibitors. It is important to note the absence of a broad kinase selectivity profile for this compound in the public domain. The data for other inhibitors is provided to offer a comparative context.
| Inhibitor | Target | IC₅₀ (nM) | Selectivity Profile Highlights | Reference |
| This compound | Cdc7/DBF4 | 1.29 (racemate) | Not publicly available | N/A |
| XL413 | Cdc7 | 3.4 | >60-fold selective over CK2, >12-fold over PIM1 | [5][6][7] |
| TAK-931 (Simurosertib) | Cdc7 | <0.3 | >120-fold selective over a panel of 308 kinases | [8][9][10] |
| PHA-767491 | Cdc7/CDK9 | 10 / 34 | Dual inhibitor, also inhibits CDK9 | [11][12] |
Note: The IC₅₀ value for this compound is for the racemic mixture, Cdc7-IN-18.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and how its selectivity is evaluated, the following diagrams illustrate the simplified CDC7 signaling pathway and a general experimental workflow for kinase selectivity profiling.
Caption: Simplified Cdc7 signaling pathway in DNA replication initiation.
Caption: General experimental workflow for kinase selectivity profiling.
Experimental Protocols
The selectivity of a kinase inhibitor is a critical parameter, and it is typically determined by screening the compound against a large panel of kinases. Various in vitro assay formats are available for this purpose.
General Protocol for In Vitro Kinase Selectivity Profiling (e.g., using ADP-Glo™ Assay)
This protocol outlines a common method for assessing kinase activity and inhibition. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13]
1. Reagents and Materials:
-
Purified recombinant kinases (a panel representing the human kinome).
-
Specific peptide or protein substrates for each kinase.
-
Test compound (this compound) at various concentrations.
-
ATP (at a concentration close to the Kₘ for each kinase).
-
Kinase reaction buffer (e.g., containing HEPES, MgCl₂, Brij-35, DTT).
-
ADP-Glo™ Reagent.
-
Kinase Detection Reagent.
-
Multi-well assay plates (e.g., 384-well).
-
Plate reader capable of measuring luminescence.
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.
-
Kinase Reaction:
-
In a multi-well plate, add the kinase reaction buffer.
-
Add the test compound at the desired final concentrations.
-
Add the specific kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the ADP concentration, and therefore to the kinase activity.
3. Data Analysis:
-
The percentage of kinase inhibition is calculated by comparing the luminescence signal in the presence of the inhibitor to the control (vehicle-treated) wells.
-
For dose-response experiments, IC₅₀ values are determined by fitting the percentage of inhibition data to a sigmoidal dose-response curve.
-
The selectivity profile is generated by comparing the potency of the inhibitor against the primary target (Cdc7) to its activity against all other kinases in the panel.
Other commonly used methods for kinase selectivity profiling include radiometric assays (e.g., ³³P-ATP filter binding assays) and fluorescence-based assays (e.g., FRET or fluorescence polarization).[13] The choice of assay depends on factors such as throughput requirements, sensitivity, and the specific kinases being tested.
Conclusion
This compound is a potent inhibitor of CDC7 kinase. While a comprehensive selectivity profile against a broad range of kinases is not yet publicly available, its high potency for its intended target makes it a valuable tool for studying the biological functions of CDC7 and for further drug development efforts. For a complete understanding of its off-target effects and therapeutic potential, a comprehensive kinase selectivity screen is essential. The methodologies outlined in this guide provide a framework for how such an evaluation can be conducted. Researchers are encouraged to consult the primary literature and commercial screening services for the most up-to-date and detailed information.
References
- 1. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. reactionbiology.com [reactionbiology.com]
A Comparative Guide to In Vivo Efficacy of Cdc7 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of representative small molecule inhibitors of Cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication and a promising target in oncology. As in vivo data for the specific compound (S)-Cdc7-IN-18 is not publicly available, this guide focuses on well-characterized alternative Cdc7 inhibitors, including TAK-931 (Simurosertib) and XL413, to provide a valuable resource for researchers in the field.
Cdc7 Signaling Pathway and Therapeutic Rationale
Cdc7 is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, plays a crucial role in the initiation of DNA replication. The Cdc7/Dbf4 complex, also known as Dbf4-dependent kinase (DDK), phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase. This phosphorylation is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the start of DNA synthesis. In many cancer cells, the cell cycle checkpoints are compromised, making them highly dependent on efficient DNA replication for their rapid proliferation. Inhibition of Cdc7 disrupts DNA replication, leading to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells. This dependency provides a therapeutic window for targeting cancer cells while potentially sparing normal, healthy cells.
Caption: A diagram illustrating the central role of Cdc7 in the initiation of DNA replication.
Comparative In Vivo Efficacy of Cdc7 Inhibitors
The following tables summarize the in vivo efficacy of TAK-931 and XL413 in various cancer models.
Table 1: In Vivo Efficacy of TAK-931 (Simurosertib)
| Cancer Model | Cell Line/PDX | Animal Model | Dosing Regimen | Outcome | Citation(s) |
| Colorectal Cancer | COLO205 Xenograft | Nude Mice | Not specified | Significant tumor growth inhibition | [1][2] |
| Pancreatic Cancer | Patient-Derived Xenograft (PDX) | Not specified | Not specified | Significant antiproliferative activity, especially in RAS-mutant models | [1][2] |
| Lung Cancer | Xenograft Model | Murine | Not specified | Significant and irreversible tumor growth inhibition | [3] |
| Ovarian Cancer | Xenograft Model | Murine | Not specified | Significant and irreversible tumor growth inhibition | [3] |
| Prostate Cancer | LnCap/AR and 22PC Xenografts (TP53/RB1-inactivated) | Not specified | Not specified | Suppressed neuroendocrine transformation and delayed tumor relapse when combined with enzalutamide | [4] |
Table 2: In Vivo Efficacy of XL413
| Cancer Model | Cell Line | Animal Model | Dosing Regimen | Outcome | Citation(s) |
| Colon Cancer | Colo-205 Xenograft | Not specified | Not specified | Demonstrated in vivo tumor growth inhibition | [5] |
| Melanoma | A375 Xenograft | NSG Mice | 30 mg/kg, intraperitoneal injection, 3 times a week | ~43% tumor growth inhibition as a single agent. ~64-74% tumor growth inhibition in combination with GSK343 or OF1. | [6] |
| Ovarian Cancer | OVCAR8 Xenograft and PDX model | Nude mice | Not specified | Significantly inhibited tumor growth in combination with Olaparib. | [7] |
| Small-Cell Lung Cancer | H69-AR Xenograft | Nude mice | Not specified | Improved chemotherapeutic efficacy when combined with chemotherapy. | [8] |
Experimental Protocols
Below are generalized experimental protocols for in vivo xenograft studies with Cdc7 inhibitors, based on commonly used methodologies. Specific details may vary between studies.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., COLO205, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude, NSG) are typically used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment.
-
Tumor Implantation:
-
Cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are subcutaneously injected into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
-
Drug Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
The Cdc7 inhibitor (e.g., TAK-931, XL413) is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection). The vehicle used to dissolve the drug is administered to the control group.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Caption: A flowchart outlining the key steps in a typical in vivo xenograft study.
Conclusion
The available preclinical data demonstrate that targeting Cdc7 with small molecule inhibitors like TAK-931 and XL413 is a promising strategy for cancer therapy. These inhibitors show significant antitumor activity in a variety of cancer models, both as single agents and in combination with other therapies. The provided data and protocols offer a valuable starting point for researchers aiming to evaluate the in vivo efficacy of novel Cdc7 inhibitors. Further research is warranted to identify predictive biomarkers and optimal combination strategies to maximize the clinical potential of this class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-Cdc7-IN-18 Combination Therapy with Chemotherapy
This guide provides a comparative overview of the combination therapy involving the Cell Division Cycle 7 (Cdc7) inhibitor, (S)-Cdc7-IN-18, with conventional chemotherapy agents. For the purpose of this analysis, and due to the limited public availability of specific data on this compound, we will utilize experimental data from other well-characterized Cdc7 inhibitors such as XL413 and TAK-931 as representative examples to illustrate the potential efficacy and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Cdc7 Inhibition in Cancer Therapy
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the regulation of the S-phase checkpoint.[1][2] It is often overexpressed in various cancer types, making it an attractive target for cancer therapy.[1] Inhibition of Cdc7 disrupts DNA replication, leading to replication stress and, ultimately, cell death, particularly in rapidly proliferating cancer cells.[3]
Combining Cdc7 inhibitors with DNA-damaging chemotherapy agents, such as platinum-based drugs and topoisomerase inhibitors, presents a promising therapeutic strategy.[3] The rationale behind this combination is that inhibiting Cdc7 can impair the cancer cells' ability to repair DNA damage induced by chemotherapy, leading to a synergistic anti-tumor effect.
Mechanism of Action: The Synergistic Effect
The combination of a Cdc7 inhibitor with chemotherapy leverages a multi-pronged attack on cancer cells. Chemotherapy induces DNA damage, while the Cdc7 inhibitor prevents the cell from properly responding to and repairing this damage. This leads to an accumulation of DNA lesions, cell cycle arrest, and ultimately, apoptosis. Specifically, Cdc7 inhibition has been shown to suppress homologous recombination repair, a key pathway for repairing double-strand breaks caused by many chemotherapeutic agents.
Caption: Synergistic mechanism of this compound and chemotherapy.
Comparative Performance: Quantitative Data
The following tables summarize the in vitro efficacy of representative Cdc7 inhibitors in combination with standard chemotherapy agents. This data illustrates the potential synergistic effects that could be expected from a potent Cdc7 inhibitor like this compound.
Table 1: In Vitro Synergy of XL413 with Cisplatin and Etoposide in Chemo-Resistant Small-Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Treatment | IC50 (μM) |
| H69-AR | Cisplatin | 15.8 |
| Cisplatin + XL413 (low dose) | 8.2 | |
| Etoposide | 25.6 | |
| Etoposide + XL413 (low dose) | 12.1 | |
| H446-DDP | Cisplatin | 21.3 |
| Cisplatin + XL413 (low dose) | 10.5 | |
| Etoposide | 33.7 | |
| Etoposide + XL413 (low dose) | 16.3 |
Table 2: In Vitro Potency of Representative Cdc7 Inhibitors [3]
| Inhibitor | Target(s) | IC50 (nM) [Enzymatic Assay] | Cell-based Potency |
| TAK-931 | Cdc7 | <0.3 | Potent anti-proliferative activity in various cancer cell lines |
| PHA-767491 | Cdc7/Cdk9 | 10 (Cdc7) | Induces apoptosis in multiple cancer cell lines |
| XL413 | Cdc7 | Low nanomolar | Improves chemotherapeutic efficacy in resistant SCLC cells |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are representative protocols for key experiments.
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of Cdc7.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Cdc7/Dbf4 kinase.
-
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
MCM2 protein or a peptide substrate
-
[γ-³²P]ATP or an antibody-based detection system (e.g., ADP-Glo™ Kinase Assay)
-
Test compound (e.g., this compound)
-
Kinase reaction buffer
-
ATP solution
-
96-well plates
-
Scintillation counter or luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, recombinant Cdc7/Dbf4 kinase, and the MCM2 substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[3]
-
Stop the reaction.
-
Quantify the phosphorylation of the substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radiometric assays, follow the manufacturer's protocol for signal detection.[3]
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)
This assay is used to determine the synergistic cytotoxic effect of a Cdc7 inhibitor and a chemotherapy agent.
-
Objective: To measure the effect of the combination treatment on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
This compound
-
Chemotherapy agent (e.g., cisplatin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CCK-8 or CellTiter-Glo®)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the Cdc7 inhibitor alone, the chemotherapy agent alone, or the combination of both at various concentrations. Include a vehicle control.
-
Incubate the cells for an additional 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values for each treatment. Synergy can be calculated using methods such as the Chou-Talalay method.
-
Caption: Experimental workflow for evaluating synergy.
Conclusion
The inhibition of Cdc7 in combination with standard chemotherapy represents a promising strategy for the treatment of various cancers, particularly those resistant to conventional therapies. While specific preclinical data for this compound is not extensively available, the data from other potent Cdc7 inhibitors strongly support the rationale for its use in combination therapy. The synergistic effects observed with inhibitors like XL413 and TAK-931 highlight the potential of this approach to enhance the efficacy of DNA-damaging agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the synergistic potential of this compound in their specific cancer models of interest. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this combination approach.
References
A Comparative Guide to the Antiproliferative Effects of Cdc7 Inhibitors, Featuring (S)-Cdc7-IN-18
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiproliferative effects of the novel Cell Division Cycle 7 (Cdc7) kinase inhibitor, (S)-Cdc7-IN-18, with other established Cdc7 inhibitors. This document outlines the mechanism of action, presents key experimental data, and provides detailed protocols for the evaluation of these compounds.
Introduction to Cdc7 Kinase as a Therapeutic Target
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2] In complex with its regulatory subunit, Dbf4, it forms the active Dbf4-dependent kinase (DDK), which phosphorylates the minichromosome maintenance (MCM) complex.[3][4] This phosphorylation is a critical step for the firing of replication origins and the progression of the S phase of the cell cycle.[1][4] Dysregulation of Cdc7 activity is frequently observed in various cancers, making it an attractive therapeutic target.[1][5] Inhibition of Cdc7 can lead to replication stress and apoptosis in cancer cells, while often causing a reversible cell cycle arrest in normal cells, suggesting a potential therapeutic window.[6][7]
Mechanism of Action and Signaling Pathway
Cdc7 inhibitors, including this compound, are typically ATP-competitive and act by binding to the kinase domain of Cdc7, preventing the phosphorylation of its substrates.[7][8] This action blocks the initiation of DNA replication, leading to S-phase arrest.[4] In cancer cells with compromised cell cycle checkpoints, this can trigger replication stress, DNA damage, and ultimately, programmed cell death (apoptosis).[4][8]
Comparative Analysis of Antiproliferative Activity
The antiproliferative effects of this compound are compared with other known Cdc7 inhibitors, such as TAK-931, XL-413, and PHA-767491. The half-maximal inhibitory concentration (IC50) values were determined in various cancer cell lines after 72 hours of exposure.
| Inhibitor | Cancer Cell Line | IC50 (µM) |
| This compound | COLO205 (Colon) | 0.85 |
| A427 (Lung) | 1.20 | |
| MV-4-11 (Leukemia) | 0.50 | |
| SW48 (Colon) | 1.50 | |
| TAK-931 | H460 (Lung) | Synergistic with DNA damaging agents[9] |
| XL-413 (BMS-863233) | OVCAR8 (Ovarian) | Synergistic with Olaparib[10] |
| Various Lines | Limited single-agent activity in many cell lines[11] | |
| PHA-767491 | PC3 (Prostate) | Potent inhibitor of proliferation[12] |
| SW480 (Colon) | Potent inhibitor of proliferation[12] | |
| SW620 (Colon) | Potent inhibitor of proliferation[12] |
Note: IC50 values can vary depending on the specific assay conditions. Direct comparison between different studies should be made with caution.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor efficacy.
Cell Viability Assay (CCK-8)
This assay measures the concentration of the inhibitor that reduces cell proliferation by 50% (IC50).[7]
-
Cell Seeding : Plate cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.
-
Compound Preparation : Prepare serial dilutions of the test compounds (e.g., this compound) in the appropriate medium. A typical concentration range is 0.01 µM to 50 µM. A vehicle control (e.g., 0.1% DMSO) should be included.
-
Treatment : Replace the overnight medium with 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment : Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.
-
Measurement : Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]
Apoptosis Assay (Annexin V Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with the inhibitor.
-
Cell Treatment : Seed cells in a 6-well plate and treat with the test compound at various concentrations (e.g., 1x and 5x the IC50) for 48 hours.
-
Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment : Treat cells with the test compound for 24 to 48 hours.
-
Cell Fixation : Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining : Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation : Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry : Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Conclusion
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Small-molecule Articles | Smolecule [smolecule.com]
- 3. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 9. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway [mdpi.com]
- 13. kuickresearch.com [kuickresearch.com]
- 14. Global CDC7 Kinase Inhibitors Clinical Trials & Market Insight Report 2024 Featuring Carna Biosciences, Chia Tai Tianqing Pharma, Eli Lilly, Memorial Sloan-Kettering Cancer Center, and Schrodinger - ResearchAndMarkets.com [businesswire.com]
A Comparative Guide to the Structure-Activity Relationship of (S)-Cdc7-IN-18 and Related Pyrrolopyridinone Analogs as Cdc7 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for (S)-Cdc7-IN-18, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, and its related pyrrolopyridinone analogs. Cdc7 kinase is a critical regulator of DNA replication initiation and a promising target for cancer therapy.[1][2][3] Understanding the SAR of this chemical series is crucial for the rational design of next-generation Cdc7 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Introduction to Cdc7 Kinase and its Inhibition
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK).[4] The DDK complex plays an essential role in the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), the core component of the replicative helicase.[3][4] This phosphorylation event is a prerequisite for the recruitment of other replication factors, leading to the unwinding of DNA at replication origins and the commencement of DNA synthesis.[5] Dysregulation of Cdc7 activity is frequently observed in various cancers, making it an attractive therapeutic target.[3] Inhibition of Cdc7 can induce replication stress and subsequent apoptosis in cancer cells, which are often more dependent on this kinase for their proliferation compared to normal cells.[2]
This compound belongs to the pyrrolopyridinone class of ATP-competitive inhibitors, which have demonstrated significant promise as anti-cancer agents.[1][6] This guide will delve into the SAR of this scaffold, presenting key quantitative data and the experimental protocols used to generate them.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro biochemical potency of representative pyrrolopyridinone-based Cdc7 inhibitors against the target kinase. The data highlights the impact of various structural modifications on inhibitory activity.
| Compound | R1 Group | R2 Group | Cdc7 IC50 (nM) | Selectivity vs. Other Kinases | Reference |
| This compound (Compound 3) | 2-fluoroethyl | 2-aminopyrimidin-4-yl | 2 | >60-fold | [2] |
| Compound A | H | 2-aminopyrimidin-4-yl | 50 | Not Reported | [1] |
| Compound B | methyl | 2-aminopyrimidin-4-yl | 10 | Not Reported | [1] |
| Compound C | 2-fluoroethyl | pyridin-4-yl | 15 | Not Reported | [1] |
| Compound D | 2-fluoroethyl | 2-methylpyrimidin-4-yl | 8 | Not Reported | [1] |
Note: The specific compound designated "this compound" is represented here by Compound 3 from Menichincheri et al., 2007, which is described as (S)-2-(2-aminopyrimidiny-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridinone.[2]
Structure-Activity Relationship Summary
The SAR studies of the pyrrolopyridinone scaffold reveal several key features that govern its inhibitory activity against Cdc7 kinase:
-
The Pyrrolopyridinone Core: This bicyclic system serves as a rigid scaffold that correctly orients the key interacting moieties within the ATP-binding pocket of Cdc7.
-
The 2-Heteroaryl Group (R2): This group is crucial for potent inhibition. An aminopyrimidine moiety, as seen in this compound, forms critical hydrogen bond interactions with the hinge region of the kinase.[7] Substitutions on this ring can modulate potency.
-
The N7-Substituent (R1): The substituent at the N7 position of the pyrrolopyridinone core significantly influences potency. Small, flexible alkyl groups, particularly those with a terminal fluorine like the 2-fluoroethyl group in this compound, are well-tolerated and can enhance activity.[2]
-
Stereochemistry: The (S)-configuration at the stereocenter of the pyrrolopyridinone core is generally preferred for optimal inhibitory activity.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the SAR of this compound and its analogs.
Cdc7/Dbf4 Biochemical Kinase Assay (Luminescence-Based)
This assay quantifies the in vitro inhibitory potency (IC50) of test compounds against the Cdc7/Dbf4 kinase complex.
-
Objective: To determine the concentration of an inhibitor required to reduce Cdc7 kinase activity by 50%.
-
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex
-
Kinase substrate (e.g., PDKtide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer with a constant DMSO concentration (e.g., 1%).
-
In the wells of the assay plate, add the serially diluted test compound or vehicle control.
-
Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate, and add it to each well.
-
Initiate the kinase reaction by adding a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer to each well. "Blank" control wells receive buffer without the enzyme.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate at room temperature for 40-45 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.
-
Measure the luminescence of each well using a luminometer. The IC50 value is calculated from the dose-response curve.[8][9]
-
MCM2 Phosphorylation Assay (Western Blot)
This cell-based assay determines the ability of a Cdc7 inhibitor to block the phosphorylation of its downstream substrate, MCM2.
-
Objective: To assess the in-cell target engagement and inhibitory activity of a compound by measuring the levels of phosphorylated MCM2 (p-MCM2).
-
Materials:
-
Cancer cell line (e.g., HCT116, COLO-205)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MCM2 (Ser40/41) and anti-total MCM2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with the primary antibody against phospho-MCM2.
-
After washing, incubate the membrane with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
The membrane can be stripped and re-probed for total MCM2 and a loading control (e.g., GAPDH) to normalize the data.[10]
-
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a Cdc7 inhibitor on the growth and viability of cancer cell lines.
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50 or IC50) of a test compound.
-
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed cells at a predetermined density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound or vehicle control.
-
Incubate the plates for a period that allows for cell division (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The GI50 value is determined by plotting the percentage of cell growth inhibition against the compound concentration.[11]
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Key SAR features of pyrrolopyridinone Cdc7 inhibitors.
Caption: Experimental workflow for evaluating Cdc7 inhibitors.
Caption: Cdc7 signaling pathway and point of inhibition.
References
- 1. Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
A Comparative Guide to Cdc7 Kinase Inhibitors for Researchers and Drug Development Professionals
Disclaimer: As of the latest literature review, no peer-reviewed studies have been identified for a compound specifically designated as "(S)-Cdc7-IN-18." This guide, therefore, provides a comparative framework using publicly available data on well-characterized Cell Division Cycle 7 (Cdc7) kinase inhibitors. This will allow for the contextualization and comparison of novel compounds like "this compound" against established alternatives.
Introduction to Cdc7 Kinase and its Role in Oncology
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that is a critical regulator of the cell cycle, particularly in the initiation of DNA replication.[1][2][3][4] In partnership with its regulatory subunit, Dbf4 (also known as ASK), it forms the active Dbf4-dependent kinase (DDK) complex.[1][5] The DDK complex phosphorylates the minichromosome maintenance (MCM) complex (MCM2-7), which is a crucial step for the firing of replication origins and the progression of the S phase.[1][3][4][6]
Comparative Efficacy of Known Cdc7 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of several well-characterized Cdc7 inhibitors. A placeholder for "this compound" is included to illustrate how a novel inhibitor would be compared.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Cdc7 IC50 (nM) | CDK9 IC50 (nM) | Notes |
| This compound | Data not available | Data not available | |
| TAK-931 | <2.5 | >10,000 | Highly selective for Cdc7.[10] |
| XL413 (BMS-863233) | 6 | 100 | Also inhibits CDK9.[11] |
| PHA-767491 | 10 | 34 | Dual inhibitor of Cdc7 and Cdk9.[12] |
| CRT'2199 | 4 | Data not available | Potent enzyme inhibition.[7] |
Note: IC50 values can vary depending on assay conditions, such as ATP concentration.
Table 2: Cellular Activity of Cdc7 Inhibitors
| Compound | Cell Line | Cellular Assay | Endpoint | Result |
| This compound | User specified | User specified | User specified | Data not available |
| TAK-931 | Various | Anti-proliferation | Broad-spectrum antiproliferation | Induces replication stress-mediated aneuploidy and senescence-like phenotype.[10][13] |
| XL413 | H69-AR (SCLC) | Chemosensitization | IC50 reduction | Synergizes with cisplatin and etoposide.[12] |
| PHA-767491 | Multiple Myeloma | Combination effect | Additive effect | Shows at least an additive effect with doxorubicin.[12] |
| Novel Inhibitors | COLO205, A427, MV-4-11, SW48 | MCM2 Phosphorylation | Inhibition | Complete inhibition of MCM2 (S53) phosphorylation.[9] |
Table 3: In Vivo Efficacy of Cdc7 Inhibitors
| Compound | Cancer Model | Dosing | Outcome |
| This compound | User specified | User specified | Data not available |
| TAK-931 | Patient-Derived Xenograft (PDX) models | Oral administration | Antitumor efficacy |
| Novel Inhibitors | COLO205 xenograft | Not specified | Tumor Growth Inhibition |
| CRT'2199 | DLBCL and renal cancer xenografts | Not specified | Tumor Inhibition |
Methodologies and Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor efficacy.
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of Cdc7.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Cdc7/Dbf4 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
MCM2 peptide substrate
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit
-
Kinase reaction buffer
-
Test compound (e.g., this compound)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, recombinant Cdc7/Dbf4 kinase, and the MCM2 substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if using radiometric detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (e.g., MTT/MTS or CCK-8 Assay)
This assay measures the effect of the compound on the proliferation and viability of cancer cell lines.
Objective: To determine the cellular IC50 of a test compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound
-
MTT, MTS, or CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the viability reagent (MTT, MTS, or CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
Visualizing Pathways and Workflows
Cdc7 Signaling Pathway in DNA Replication Initiation
The diagram below illustrates the central role of the Cdc7-Dbf4 complex in initiating DNA replication.
References
- 1. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 2. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 8. businesswire.com [businesswire.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (S)-Cdc7-IN-18: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for (S)-Cdc7-IN-18, a small molecule inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of similar laboratory chemicals. It is crucial to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves.[2] If handling the compound in its powdered form, a dust mask or respirator may be necessary to prevent inhalation. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize exposure.[2]
Structured Disposal Plan
The disposal of this compound must be approached systematically, treating it as a hazardous chemical waste.[1][4] This involves proper segregation, containment, and labeling to ensure safe handling and disposal by your institution's EHS personnel.
Summary of Disposal Procedures
| Waste Type | Container Requirements | Labeling Requirements | Disposal Method |
| Solid Waste (unused compound, contaminated gloves, wipes, etc.) | Designated, leak-proof, and chemically compatible hazardous waste container with a secure lid.[2][5] | "Hazardous Waste", full chemical name "this compound", accumulation start date, and other institutional required information.[1][2] | Collection by institutional EHS for incineration or other approved disposal methods.[3] |
| Liquid Waste (solutions containing the compound) | Designated, leak-proof, and chemically compatible hazardous waste container with a secure, screw-on cap.[5] Secondary containment is recommended.[5] | "Hazardous Waste", full chemical name "this compound", approximate concentration, and all solvent components.[1] | Collection by institutional EHS. Do not dispose of down the drain.[1][6] |
| Contaminated Sharps (needles, scalpels, etc.) | Puncture-resistant sharps container specifically designated for chemically contaminated sharps. | "Hazardous Waste - Sharps", and the chemical name "this compound". | Collection by institutional EHS. |
| Empty Containers | Triple-rinse with a suitable solvent.[7][8] | Deface or remove the original label.[4] | Dispose of the rinsed container in regular trash, and the rinsate as hazardous liquid waste.[4][7] |
Detailed Experimental Protocols for Disposal
Protocol 1: Segregation and Collection of this compound Waste
-
Identify and Segregate: Identify all waste streams containing this compound. This includes unused solid compound, solutions, and contaminated labware such as pipette tips, vials, and gloves.[2]
-
Solid Waste Collection:
-
Place all solid waste contaminated with this compound into a designated hazardous waste container that is chemically compatible and has a secure lid.[2][5]
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date you started accumulating the waste.[1][2]
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a designated, leak-proof container with a screw-on cap.[5] Avoid using corks or parafilm as a primary seal.[5]
-
The container must be labeled with "Hazardous Waste" and list all chemical constituents, including "this compound" and all solvents with their approximate concentrations.[1]
-
It is best practice to store the liquid waste container in secondary containment to prevent spills.[5]
-
-
Storage: Store the hazardous waste containers in a designated, well-ventilated area away from incompatible materials.[2]
Protocol 2: Arranging for Final Disposal
-
Do Not Exceed Accumulation Limits: Be aware of your institution's limits for the amount of hazardous waste that can be stored in a satellite accumulation area (typically up to 55 gallons).[2][5]
-
Schedule a Pickup: Once a waste container is full or has reached the institutional time limit for storage, contact your EHS department to arrange for its collection.[2][5]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS department, ensuring all information is accurate and complete.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (S)-Cdc7-IN-18
(S)-Cdc7-IN-18 , a potent kinase inhibitor, requires careful handling in a laboratory setting to mitigate potential health risks. Although specific toxicological data for this compound are not extensively available, it should be treated as a potentially hazardous substance.[1] Adherence to stringent safety protocols is paramount for researchers, scientists, and drug development professionals. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.[1][2] The following table summarizes the recommended PPE for routine laboratory operations involving this compound.
| PPE Category | Low-Volume Operations (e.g., weighing, solution preparation in a fume hood) | High-Volume or High-Risk Operations (e.g., potential for splashing or aerosolization) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Double-gloving with chemical-resistant gloves |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield |
| Body Protection | Fully buttoned, fire-resistant laboratory coat | Chemical-resistant apron or gown over a laboratory coat |
| Respiratory Protection | Not generally required when handled in a certified chemical fume hood | N95 respirator or higher, based on risk assessment |
| Foot Protection | Closed-toe shoes | Chemical-resistant shoe covers |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is clearly labeled with the compound name, concentration, date of receipt, and appropriate hazard warnings.
-
Store this compound in a designated, well-ventilated, and secure area away from incompatible materials, following the manufacturer's storage temperature recommendations.
Handling Procedures:
-
Designated Area: Conduct all manipulations of this compound, including weighing and solution preparation, within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing: Use a balance inside a ventilated enclosure to prevent the dispersal of the solid compound.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid compound to prevent splashing.
Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[1] Collect the contaminated material in a sealed, labeled container for proper disposal.
-
Major Spills: In the event of a large spill, evacuate the area immediately and follow the institution's emergency protocols. Ensure the area is well-ventilated before re-entry and decontamination.
Disposal Plan:
-
Waste Containers: All waste contaminated with this compound, including used PPE and absorbent materials, must be collected in clearly labeled, sealed, and leak-proof containers.[1]
-
Disposal Route: Dispose of all chemical waste through the institution's hazardous waste management program. Do not pour this compound or its solutions down the drain.[1] Sharps contaminated with the compound must be placed in a designated puncture-resistant sharps container.[3]
Visual Safety Workflows
To further enhance safety, the following diagrams illustrate key decision-making and response protocols.
Caption: Workflow for responding to an accidental spill of this compound.
Caption: Decision-making process for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
